Technical Documentation Center

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
  • CAS: 1018545-42-0

Core Science & Biosynthesis

Foundational

What is the mechanism of action for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

An In-depth Technical Guide to the Mechanism of Action of BMY-14802 (Duvazepib) Abstract BMY-14802, also known as Duvazepib, is a piperazinyl-pyrimidine derivative initially developed as a potential atypical antipsychoti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of BMY-14802 (Duvazepib)

Abstract

BMY-14802, also known as Duvazepib, is a piperazinyl-pyrimidine derivative initially developed as a potential atypical antipsychotic agent. Its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin 5-HT1A receptors, distinguishes it from classical neuroleptics that primarily target dopamine D2 receptors. This guide provides a comprehensive technical analysis of the molecular and systemic mechanisms of action of BMY-14802. We will dissect its interactions with its primary and secondary receptor targets, elucidate the downstream signaling consequences, and explore the integrated effects on major neurotransmitter systems that underlie its observed pharmacological properties. The central theme of this analysis is the complex interplay between its dual activities as a sigma receptor antagonist and a 5-HT1A receptor agonist, a combination that results in a novel, indirect modulation of central dopaminergic pathways.

Primary Pharmacological Target: The Sigma-1 (σ₁) Receptor

The principal molecular target of BMY-14802 is the σ₁ receptor, a unique ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Unlike traditional receptors, the σ₁ receptor is not a channel or a G-protein coupled receptor (GPCR) but functions to regulate cell stress responses and calcium signaling between the ER and mitochondria.

Binding Affinity and Functional Activity

BMY-14802 exhibits potent binding to sigma receptors, with a reported IC₅₀ of 112 nM.[1] Crucially, functional studies have demonstrated that it acts as a sigma receptor antagonist .[2][3] This is evidenced by its ability to reverse the physiological effects of sigma receptor agonists. For instance, in preclinical models, BMY-14802 attenuates the dystonic postures induced by the sigma agonist 1,3-di-o-tolyl-guanidine (DTG).[2][3] This antagonistic action is believed to interfere with the chaperone's ability to modulate its client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R), thereby impacting intracellular calcium dynamics.[3]

Proposed Mechanism of Sigma-1 Antagonism

The σ₁ receptor, in its inactive state, is associated with the ER chaperone BiP (also known as GRP78). Upon stimulation by agonists or cellular stress, the σ₁ receptor dissociates from BiP and translocates to interact with and stabilize client proteins like the IP₃R. This interaction potentiates calcium release from the ER. As an antagonist, BMY-14802 is thought to bind to the σ₁ receptor in a manner that prevents this dissociation or subsequent interaction with client proteins, thereby dampening the receptor's ability to modulate calcium signaling and other downstream cellular processes.[3]

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER ER Lumen cluster_MAM_proteins cluster_Cytosol Cytosol BiP BiP Sigma1_inactive σ₁ Receptor (Inactive) Sigma1_inactive->BiP Bound IP3R IP₃ Receptor Sigma1_inactive->IP3R Modulates Ca_release Ca²⁺ Release (Modulated) IP3R->Ca_release Mediates Agonist Agonist Stimulation Agonist->Sigma1_inactive Dissociates BiP BMY14802 BMY-14802 (Antagonist) BMY14802->Sigma1_inactive Prevents Dissociation/ Interaction

Caption: Proposed antagonism of the σ₁ receptor by BMY-14802 at the ER-mitochondria interface.

Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of BMY-14802 for the σ₁ receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer.[3]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a selective σ₁ radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the competitor drug (BMY-14802). For non-specific binding, use a high concentration of a known sigma ligand like haloperidol.

  • Termination and Filtration: Incubate at room temperature, then rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BMY-14802 to generate a competition curve. Determine the IC₅₀ (concentration of BMY-14802 that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[3]

Secondary Pharmacological Target: The Serotonin 5-HT₁ₐ Receptor

BMY-14802 also demonstrates significant interaction with the 5-HT₁ₐ receptor, a Gi/o-protein coupled receptor that plays a critical role in mood and anxiety regulation. It functions as both a somatodendritic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in cortical and limbic regions.

Binding Affinity and Functional Activity

BMY-14802 has an appreciable affinity for the 5-HT₁ₐ receptor, with a reported pIC₅₀ of 6.7.[4] Functionally, it acts as a 5-HT₁ₐ receptor agonist or partial agonist .[4][5] This is supported by several lines of evidence:

  • It induces dose-dependent hypothermia in mice, a classic response to 5-HT₁ₐ agonists.[4]

  • In biochemical assays, it antagonizes forskolin-stimulated adenylate cyclase activity with a pEC₅₀ of 6.2, which is consistent with an agonist action at the Gi-coupled 5-HT₁ₐ receptor.[4]

  • Electrophysiological studies show it inhibits the firing of dorsal raphe serotonergic neurons, an effect mediated by the activation of somatodendritic 5-HT₁ₐ autoreceptors.[5]

  • This autoreceptor activation leads to a dose-dependent decrease in extracellular serotonin levels in projection areas like the hippocampus. This effect is completely blocked by pretreatment with the selective 5-HT₁ₐ antagonist WAY-100635.[5]

Downstream Signaling of 5-HT₁ₐ Receptor Agonism

As a Gi/o-coupled receptor, activation of the 5-HT₁ₐ receptor by BMY-14802 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the activity of downstream effectors such as protein kinase A (PKA) and can influence gene expression. Activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMY14802 BMY-14802 Receptor 5-HT₁ₐ Receptor BMY14802->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Conversion Blocked K_ion_out K⁺ GIRK->K_ion_out Efflux ATP ATP K_ion_in K⁺

Caption: Signaling pathway for 5-HT₁ₐ receptor agonism by BMY-14802.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay confirms G-protein activation following receptor agonism.

  • Membrane Preparation: Prepare cell membranes from a brain region rich in 5-HT₁ₐ receptors (e.g., hippocampus) or from cells expressing the recombinant receptor, as described previously.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

  • Incubation: In a microplate, combine membranes, varying concentrations of BMY-14802, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction: Incubate at 30°C to allow for receptor binding and G-protein activation. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of BMY-14802 concentration to determine the EC₅₀ and maximal effect (Eₘₐₓ) relative to a full agonist, confirming its agonistic activity.[6]

Integrated Mechanism: Indirect Modulation of Dopaminergic Systems

The potential antipsychotic profile of BMY-14802 was hypothesized to arise not from direct dopamine receptor blockade, but from an indirect, regionally selective modulation of dopamine (DA) systems.[7][8] BMY-14802 has very low affinity for D₂ receptors (IC₅₀ > 10,000 nM).[8] Instead, its effects on DA neurons are a downstream consequence of its primary actions at σ₁ and 5-HT₁ₐ receptors.

  • Antipsychotic-like Activity: In preclinical models, BMY-14802 attenuates amphetamine-induced hyperactivity and reverses amphetamine-induced changes in the firing of neostriatal neurons, actions predictive of antipsychotic efficacy.[4][9]

  • Regional Selectivity: Acutely, BMY-14802 shows a more potent effect on mesolimbic/mesocortical (A10) DA neurons compared to nigrostriatal (A9) DA neurons.[10] This profile is characteristic of atypical antipsychotics and was theorized to confer a lower risk of extrapyramidal side effects (EPS).[7][10]

  • Dual-Action Hypothesis: The precise contribution of each receptor system is debated. Some evidence suggests the σ₁ receptor interaction is key to its atypical antipsychotic profile and indirect DA modulation.[7] Other studies conclude that the behavioral and biochemical effects are more consistent with its 5-HT₁ₐ agonist properties.[4][11] It is likely that both mechanisms contribute to its overall profile, creating a complex modulatory effect on downstream DA pathways. For example, 5-HT₁ₐ agonism can inhibit DA neuron firing, while σ₁ receptor modulation can influence DA release and neuronal excitability through its effects on ion channels and intracellular signaling.

cluster_targets Primary & Secondary Targets cluster_downstream Downstream Neuronal Systems cluster_outcomes Pharmacological Outcomes BMY BMY-14802 Sigma1 σ₁ Receptor BMY->Sigma1 Antagonist HT1A 5-HT₁ₐ Receptor BMY->HT1A Agonist DA_Neuron Dopamine (DA) Neuron (e.g., VTA/A10) Sigma1->DA_Neuron Modulates (via Ca²⁺, etc.) Serotonin_Neuron Serotonin (5-HT) Neuron (e.g., Raphe) HT1A->Serotonin_Neuron Inhibits Firing (Autoreceptor) Antipsychotic Antipsychotic-like Effects DA_Neuron->Antipsychotic Low_EPS Low EPS Potential DA_Neuron->Low_EPS Serotonin_Neuron->DA_Neuron Modulates Anxiolytic Anxiolytic-like Effects Serotonin_Neuron->Anxiolytic

Caption: Integrated mechanism of BMY-14802 leading to indirect modulation of dopamine systems.

Summary of Receptor Binding Profile

The following table summarizes the binding affinities of BMY-14802 for its key targets.

Receptor TargetBinding AffinityFunctional ActivityReference
Sigma (σ) Receptor IC₅₀ = 112 nMAntagonist[1]
Serotonin 5-HT₁ₐ pIC₅₀ = 6.7 (~200 nM)Agonist / Partial Agonist[4]
Dopamine D₂ IC₅₀ > 10,000 nMNegligible[8]
α₁-Adrenergic Modest to Weak AffinityAgonist[1][6]

Clinical Development and Conclusion

BMY-14802 was advanced into clinical trials for the treatment of schizophrenia based on its promising and novel preclinical profile, which suggested efficacy without the motor side effects typical of standard neuroleptics.[12] However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 failed to show a significant improvement in psychiatric symptoms compared to placebo.[12]

References

  • Middlemiss, D. N., et al. (1992). Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor. Psychopharmacology, 107(2-3), 248-252. [Link]

  • Taylor, D. P., & Dekleva, J. (1993). A role for sigma binding in the antipsychotic profile of BMY 14802? NIDA research monograph, 133, 15-34. [Link]

  • Rollema, H., et al. (1996). 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus. European journal of pharmacology, 315(1), 51-58. [Link]

  • Gewirtz, G. R., et al. (1994). BMY 14802, a sigma receptor ligand for the treatment of schizophrenia. Neuropsychopharmacology, 10(1), 37-41. [Link]

  • Itzhak, Y., & Stein, I. (1994). The sigma receptor ligand (+/-)-BMY 14802 prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors. The Journal of pharmacology and experimental therapeutics, 269(1), 44-50. [Link]

  • Matsumoto, R. R., et al. (1996). BMY-14802 reversed the sigma receptor agonist-induced neck dystonia in rats. Journal of neural transmission (Vienna, Austria : 1996), 103(10), 1153-1161. [Link]

  • Rebec, G. V., & Zimmerman, K. S. (1992). BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats. Synapse (New York, N.Y.), 12(4), 285-292. [Link]

  • Weiner, I., et al. (1994). The sigma ligand BMY-14802 as a potential antipsychotic: Evidence from the latent inhibition model in rats. Behavioural Pharmacology, 5(3), 243-252. [Link]

  • Zhang, M., et al. (1993). Further characterization of the effects of BMY 14802 on dopamine neuronal activity. Synapse (New York, N.Y.), 15(3), 225-235. [Link]

  • Matthews, R. T., et al. (1986). Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function. The Journal of pharmacology and experimental therapeutics, 239(1), 124-131. [Link]

  • Goldstein, J. M., et al. (1989). Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies. The Journal of pharmacology and experimental therapeutics, 251(1), 161-169. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine: A Strategic ADME Whitepaper

Executive Summary In early drug discovery, the transition from a biologically active hit to a viable lead compound hinges on establishing a robust Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Late-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early drug discovery, the transition from a biologically active hit to a viable lead compound hinges on establishing a robust Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Late-stage attrition is frequently driven by unforeseen pharmacokinetic (PK) liabilities rather than a lack of efficacy. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic profiling of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine , a complex polybasic pharmacophore. By deconstructing its physicochemical properties, we establish a tailored, self-validating experimental workflow designed to predict its in vivo behavior and align with stringent regulatory guidelines.

Pharmacophore Deconstruction & Causality in PK Behavior

The structural architecture of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine consists of a lipophilic benzyl group, a tertiary methylamine, an ethyl linker, and a piperazine ring. The piperazine ring is widely regarded as a privileged scaffold in drug discovery due to its unique ability to modulate protonation states and optimize charge distribution (1)[1].

However, this specific molecule presents distinct PK challenges due to the presence of three basic nitrogen centers. Understanding the pKa of piperazine derivatives is critical, as the degree of protonation directly dictates lipophilicity, aqueous solubility, and membrane permeability (2)[2]. At a physiological pH of 7.4, this molecule exists predominantly as a polycation. This chemical reality dictates our experimental choices:

  • Permeability vs. Solubility: The high degree of ionization guarantees excellent aqueous solubility but severely restricts passive transcellular diffusion. Therefore, simple artificial membrane assays (like PAMPA) are insufficient; we must use cell-based models (Caco-2) to account for active transport and efflux mechanisms.

  • Lysosomal Trapping (Lysosomotropism): The combination of a lipophilic aromatic ring and basic amines makes this compound highly susceptible to lysosomal sequestration. Unprotonated fractions diffuse into acidic lysosomes (pH ~4.5), become protonated, and are trapped. This phenomenon artificially inflates the apparent volume of distribution ( Vd​ ) and can lead to drug-induced phospholipidosis.

Strategic ADME Profiling Workflow

To systematically de-risk this molecule, we deploy a tiered ADME workflow. The progression ensures that fundamental physicochemical barriers are understood before advancing to complex metabolic and in vivo models.

ADME_Workflow Start Compound Synthesis Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine PhysChem Tier 1: Physicochemical pKa, LogD, Solubility Start->PhysChem Permeability Tier 2: Permeability Caco-2 & Efflux (P-gp) PhysChem->Permeability Metabolism Tier 3: Metabolism HLM Stability & CYP Phenotyping Permeability->Metabolism Distribution Tier 4: Distribution Plasma Protein Binding & Lysosomal Trapping Metabolism->Distribution InVivo Tier 5: In Vivo PK Rodent Clearance & Vd Distribution->InVivo

Fig 1. Sequential ADME profiling workflow for polybasic amine drug candidates.

Self-Validating Experimental Methodologies

Trustworthy data requires protocols that validate their own integrity in real-time. Below are the step-by-step methodologies for the two most critical early-stage assays.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Because polybasic amines are frequent substrates for P-glycoprotein (P-gp), a bidirectional assay is mandatory to calculate the Efflux Ratio (ER).

  • Cell Culture & Preparation: Seed Caco-2 cells on polycarbonate filter supports (Transwell plates) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C with 5% CO2​ for 2 hours.

  • Sampling & Quantification: Extract aliquots from the receiver chambers and quantify the parent drug using LC-MS/MS.

  • Self-Validation Mechanism (Critical): Post-experiment, introduce Lucifer Yellow (a fluorescent paracellular marker) to the donor wells. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well data is automatically rejected. Furthermore, a mass balance calculation must yield >80% recovery to rule out non-specific binding to the plasticware.

Protocol 2: High-Throughput Human Liver Microsomal (HLM) Stability

High-throughput ADME workflows enable the rapid determination of intrinsic clearance ( CLint​ ), which is vital for predicting first-pass metabolism (3)[3].

  • Matrix Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the test compound (1 µM) with the microsomes for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Self-Validation Mechanism (Critical): Every 96-well plate must include positive control wells containing Midazolam (a CYP3A4 substrate) and Dextromethorphan (a CYP2D6 substrate). If the calculated half-life ( t1/2​ ) of these controls falls outside the historical 95% confidence interval for that specific microsome lot, the entire plate is invalidated, ensuring that CYP450 enzymatic viability was maintained.

Quantitative Data Summary

Based on the structural properties of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, the following table summarizes the anticipated quantitative ADME profile and the mechanistic rationale behind these values.

ParameterAssay / MetricExpected Value RangeMechanistic Rationale
Aqueous Solubility Kinetic Solubility (pH 7.4)> 200 µMHigh degree of protonation at physiological pH ensures excellent solvation.
Permeability Caco-2 Papp​ (A-to-B) <5×10−6 cm/sThe polycationic state restricts passive transcellular diffusion across the lipid bilayer.
Efflux Ratio Caco-2 (B-to-A / A-to-B)> 3.0Basic, lipophilic amines are classic substrates for intestinal efflux transporters (e.g., P-gp).
Metabolic Stability HLM CLint​ 20−60 µL/min/mgHighly susceptible to rapid CYP-mediated N-dealkylation at the benzyl and methyl groups.
Protein Binding Plasma Protein Binding 40%−60% boundModerate lipophilicity; basic amines typically bind to alpha-1-acid glycoprotein (AAG) rather than albumin.

Metabolic Liabilities & Regulatory Alignment

The primary metabolic liability for this pharmacophore is oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The sterically accessible N-methyl and N-benzyl groups are prime targets for N-dealkylation.

Metabolic_Pathway Parent Parent Molecule Polybasic Amine NDemethyl N-Demethylation (CYP3A4 / CYP2D6) Parent->NDemethyl Major NDebenzyl N-Debenzylation (CYP3A4) Parent->NDebenzyl Major PipOx Piperazine Ring Oxidation (CYP-mediated) Parent->PipOx Minor Phase2 Phase II Conjugation (Glucuronidation / Sulfation) NDemethyl->Phase2 NDebenzyl->Phase2

Fig 2. Predicted CYP450-mediated metabolic pathways for the target pharmacophore.

Regulatory Considerations

According to the final 2020 FDA Guidance on In Vitro Drug Interaction Studies, it is imperative to evaluate the Drug-Drug Interaction (DDI) potential of both the parent drug and its major metabolites (4)[4]. If the N-demethylated or N-debenzylated metabolites are formed and their systemic exposure exceeds 25% of the parent drug's AUC, they must be independently synthesized and screened for CYP inhibition and induction.

To bridge the gap between these in vitro findings and human clinical trials, Physiologically Based Pharmacokinetic (PBPK) modeling should be employed. PBPK models integrate the in vitro intrinsic clearance, Caco-2 permeability, and physicochemical data to accurately predict in vivo human clearance and prioritize compounds for animal studies (5)[5].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH)[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles IntechOpen[Link]

  • High-Throughput ADME (HT-ADME) Charles River Laboratories[Link]

  • Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies Federal Register (FDA Guidelines)[Link]

  • Modelling and PBPK Simulation in Drug Discovery National Institutes of Health (NIH)[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine: A Preclinical Evaluation Guide

Executive Summary Developing central nervous system (CNS) therapeutics requires navigating the highly restrictive blood-brain barrier (BBB). Evaluating the BBB permeability of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing central nervous system (CNS) therapeutics requires navigating the highly restrictive blood-brain barrier (BBB). Evaluating the BBB permeability of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) presents a unique analytical challenge. As a polybasic compound containing a piperazine ring and an acyclic tertiary amine, its ionization state at physiological pH fundamentally alters its pharmacokinetic behavior.

This technical guide provides a rigorous, self-validating framework for assessing the transcellular passive diffusion and active efflux liabilities of this specific compound. By employing a sequential "Funnel" screening strategy, we isolate mechanistic variables to generate actionable data for structural optimization.

Physicochemical Profiling & The "Polybasic Penalty"

Before initiating in vitro assays, we must analyze the structural causality behind the compound's expected permeability. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine features three distinct basic nitrogen centers:

  • An acyclic tertiary amine (N-benzyl-N-methyl).

  • A tertiary amine within the piperazine ring (N1).

  • A secondary amine within the piperazine ring (N4).

Highly basic compounds with a pKa > 9.5 are almost fully protonated at the physiological pH of blood (7.4)[1]. Consequently, while the compound's calculated partition coefficient (LogP) suggests moderate lipophilicity suitable for CNS entry, its distribution coefficient at pH 7.4 (LogD 7.4​ ) will be significantly lower. Because only the neutral fraction of a molecule can passively diffuse across the lipophilic core of the BBB endothelial membrane, this "polybasic penalty" severely restricts passive uptake.

Furthermore, the presence of multiple protonated amines makes the compound a prime candidate for recognition by P-glycoprotein (P-gp), an ATP-driven efflux pump localized at the apical membrane of the BBB[2].

Table 1: Predictive Physicochemical & Permeability Profile
ParameterPredicted ValueMechanistic Implication for BBB Permeability
Molecular Weight (MW) 233.36 g/mol Highly favorable (<400 Da); size does not restrict diffusion.
Topological Polar Surface Area ~18.5 ŲHighly favorable (<90 Ų); minimal desolvation energy required.
pKa (Basic Centers) ~8.5, 9.0, 9.8Highly basic; molecule exists primarily as a di- or tri-cation at pH 7.4.
LogP (Octanol/Water) ~2.1Optimal baseline lipophilicity for CNS targeting.
LogD at pH 7.4 < 0.5Poor lipid partitioning due to poly-protonation; limits passive diffusion.
Expected P-gp Liability HighCationic charge and lipophilic domains strongly trigger efflux mechanisms.

The Sequential "Funnel" Screening Strategy

To accurately characterize the BBB permeability of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, we cannot rely on a single assay. A sequential "Funnel" screening approach is highly predictive of true in vivo brain penetration[3]. We first isolate passive diffusion using an artificial membrane, then introduce biological complexity to assess active efflux.

G start Compound Synthesis: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine pampa Tier 1: PAMPA-BBB Assay (Isolate Passive Permeability) start->pampa mdck Tier 2: MDCK-MDR1 Assay (Assess P-gp Efflux Liability) pampa->mdck Papp > 50 nm/s fail1 Structural Optimization (Reduce pKa / Increase LogD7.4) pampa->fail1 Papp < 50 nm/s invivo Tier 3: In Vivo Brain Perfusion (Determine Kp,uu,brain) mdck->invivo Efflux Ratio < 2.0 fail2 Efflux Evasion Strategy (Mask Basic Amines) mdck->fail2 Efflux Ratio > 2.0

Figure 1: The "Funnel" screening workflow for evaluating CNS penetrance.

Tier 1: Isolating Passive Diffusion (PAMPA-BBB Protocol)

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides an in vitro model exclusively for passive diffusion, completely avoiding the complexities of active transport[4]. To ensure the assay reflects the unique physicochemical selectivity of the BBB—which is tighter than intestinal epithelia—we utilize Porcine Brain Lipid Extract (PBLE) rather than standard lecithin[5].

Step-by-Step Methodology: Self-Validating PAMPA-BBB
  • Membrane Preparation: Coat the hydrophobic PVDF filters of a 96-well donor plate with 17 µL of 20% (w/v) PBLE dissolved in dodecane. Allow 20 minutes for solvent evaporation.

  • Donor Solution Formulation: Prepare a 10 mM stock of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in anhydrous DMSO. Dilute to a 10 µM working concentration in Prisma™ HT universal buffer (pH 7.4).

  • Internal Validation (Critical Step): Spike the donor solution with 100 µM Lucifer Yellow (LY). LY is a highly hydrophilic fluorescent dye that cannot passively diffuse. Its presence acts as a self-validating control to ensure the artificial membrane has not ruptured.

  • Acceptor Setup: Fill the acceptor plate with Brain Sink Buffer (BSB-7.4), which contains chemical scavengers to simulate brain tissue binding and maintain sink conditions.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours. Do not agitate. Maintaining the unstirred water layer (UWL) is crucial to accurately mimic the hydrodynamic conditions of brain capillaries.

  • Quantification & Quality Control: Separate the plates. Quantify the target compound via LC-MS/MS (Multiple Reaction Monitoring mode). Measure LY fluorescence (Ex 428 nm / Em 536 nm).

    • Validation Gate: If LY apparent permeability ( Papp​ ) > 10 nm/s, the well is compromised and data must be discarded.

Tier 2: Assessing Active Efflux Liability (MDCK-MDR1 Protocol)

Causality & Rationale: If the neutral fraction of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine successfully permeates the lipid bilayer, it enters the endothelial cytosol. Here, target-agnostic assessments of P-glycoprotein (P-gp) efflux are critical, as basic amines are highly susceptible to being pumped back into the systemic circulation[2]. We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene to evaluate this liability.

BBB_Mechanism blood Blood Capillary (pH 7.4) Poly-protonated Amine membrane1 Apical Membrane (Endothelial Cell) blood->membrane1 Passive Diffusion (Neutral Fraction) cytosol Intracellular Space (Endothelial Cytosol) membrane1->cytosol membrane2 Basolateral Membrane cytosol->membrane2 Successful Transit pgp P-glycoprotein (P-gp) cytosol->pgp Substrate Recognition brain Brain Parenchyma (Target Site) membrane2->brain Entry into CNS pgp->blood ATP-driven Efflux

Figure 2: Mechanistic pathway of basic amines at the BBB endothelial interface.

Step-by-Step Methodology: Bidirectional Transport Assay
  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4–5 days.

    • Validation Gate: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming the formation of tight junctions and ruling out paracellular leakage.

  • Dosing: Prepare 1 µM solutions of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

    • Add to the Apical (A) chamber for A-to-B transport (mimicking blood-to-brain).

    • Add to the Basolateral (B) chamber for B-to-A transport (mimicking brain-to-blood).

  • Control Integration: Run parallel wells with Digoxin (a known P-gp substrate) to validate efflux transporter functionality, and Propranolol (a highly permeable passive marker) to validate transcellular capacity.

  • Incubation & Sampling: Incubate at 37°C in 5% CO 2​ . Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer to maintain volume.

  • Data Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions and determine the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

    • Interpretation: An ER > 2.0 (which is highly probable for this compound) indicates significant P-gp efflux liability.

Data Interpretation & Optimization Strategies

If Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine fails to achieve optimal CNS exposure during these in vitro tiers, the data dictates the optimization strategy:

  • Low PAMPA-BBB ( Papp​ < 50 nm/s): The polybasic penalty is too severe. The medicinal chemistry team must reduce the pKa of the basic centers. Strategies include substituting the piperazine ring with a less basic morpholine or introducing electron-withdrawing groups (e.g., fluorination) adjacent to the acyclic amine to lower the pKa and increase the neutral fraction at pH 7.4.

  • High PAMPA-BBB but High MDCK-MDR1 Efflux (ER > 2.0): The compound permeates passively but is actively ejected. To evade P-gp, the team must reduce the number of hydrogen bond donors or sterically mask the basic amines, as P-gp relies heavily on recognizing cationic, spatially distributed nitrogen centers[2].

By adhering to this strict, self-validating framework, researchers can confidently map the pharmacokinetic fate of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine and make data-driven decisions for CNS drug development.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies Source: WuXi AppTec URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Introduction and Mechanistic Rationale Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) is a versatile, unsymmetrical piperazine derivative utilized as a critical building block in medicinal chemistry. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0) is a versatile, unsymmetrical piperazine derivative utilized as a critical building block in medicinal chemistry. The structural features of piperazine derivatives—specifically their large polar surface area, relative structural rigidity, and capacity for hydrogen bonding—make them privileged scaffolds for modulating target affinity, specificity, and pharmacokinetic properties in drug development [3].

The synthesis of this specific derivative requires a controlled, step-wise approach to prevent the undesired bis-alkylation of the piperazine ring, a common pitfall when dealing with symmetric diamines [3]. The optimal strategy employs a mono-protected piperazine (N-Boc-piperazine) and an activated alkylating agent derived from N-benzyl-N-methylethanolamine [1].

The workflow consists of three core transformations:

  • Activation (Chlorination): Conversion of the primary alcohol of N-benzyl-N-methylethanolamine to a highly reactive alkyl chloride [2].

  • N-Alkylation: Nucleophilic substitution ( SN​2 ) of the alkyl chloride by N-Boc-piperazine [3].

  • Deprotection: Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) group to yield the final free secondary amine [4].

Experimental Workflow

Synthesis A N-Benzyl-N-methylethanolamine B 2-Chloro-N-benzyl-N- methylethanamine A->B SOCl2, CHCl3 Chlorination D Boc-Protected Intermediate B->D K2CO3, MeCN N-Alkylation C N-Boc-Piperazine C->D E Benzyl(methyl)[2-(piperazin- 1-yl)ethyl]amine D->E TFA, DCM Boc Deprotection

Three-step synthetic workflow for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-benzyl-N-methylethanamine Hydrochloride

Mechanistic Insight: Thionyl chloride ( SOCl2​ ) converts the hydroxyl group into a chlorosulfite intermediate, which subsequently collapses via an SN​2 or SN​i mechanism to form the alkyl chloride. The reaction is thermodynamically driven forward by the evolution of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases.

Procedure:

  • Equip a dry, 500 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas scrubber.

  • Dissolve N-benzyl-N-methylethanolamine (1.0 equiv., e.g., 100 mmol) in anhydrous chloroform ( CHCl3​ ) (150 mL) and cool the solution to 0 °C using an ice bath [2].

  • Slowly add thionyl chloride ( SOCl2​ ) (1.5 equiv., 150 mmol) dissolved in CHCl3​ (50 mL) dropwise via the addition funnel over 30 minutes. This slow addition controls the exothermic reaction and the rate of gas evolution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours [2].

  • Concentrate the mixture in vacuo to remove the solvent and excess unreacted SOCl2​ .

  • Triturate the resulting crude solid with cold diethyl ether, filter, and dry under vacuum to afford 2-chloro-N-benzyl-N-methylethanamine hydrochloride as a white solid.

Step 2: N-Alkylation with N-Boc-Piperazine

Mechanistic Insight: This SN​2 alkylation is performed using potassium carbonate ( K2​CO3​ ) as a mild, insoluble base to neutralize the hydrochloride salt of the alkylating agent and scavenge the HCl generated during the substitution. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to enhance the nucleophilicity of the unprotected nitrogen of N-Boc-piperazine [3].

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-chloro-N-benzyl-N-methylethanamine hydrochloride (1.0 equiv., 50 mmol) and N-Boc-piperazine (1.1 equiv., 55 mmol) in anhydrous acetonitrile (100 mL).

  • Add finely powdered anhydrous potassium carbonate ( K2​CO3​ ) (3.0 equiv., 150 mmol) and a catalytic amount of potassium iodide (KI) (0.1 equiv., 5 mmol). The KI accelerates the reaction via the Finkelstein mechanism by forming a more reactive alkyl iodide intermediate in situ.

  • Heat the mixture to reflux (approx. 80-82 °C) under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress via TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the Boc-protected intermediate.

Step 3: Boc Deprotection

Mechanistic Insight: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the fragmentation of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates to release CO2​ gas and the free amine, which is immediately protonated to form the TFA salt [4].

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv., 30 mmol) in anhydrous dichloromethane (DCM) (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (30 mL) to achieve a 1:1 (v/v) mixture of TFA:DCM [4]. Ensure the system is properly vented to allow the generated CO2​ gas to escape safely.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of the starting material by LC-MS.

  • Once complete, remove the volatiles in vacuo.

  • Free-basing (Work-up): Dissolve the resulting crude TFA salt in a minimal amount of water and adjust the pH to >10 using 2M aqueous NaOH.

  • Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the final target compound, Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine.

Quantitative Data & Reaction Parameters

Reaction StepReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1. Chlorination SOCl2​ (1.5 eq) CHCl3​ 0 to RT1585 - 90
2. N-Alkylation N-Boc-piperazine (1.1 eq), K2​CO3​ (3.0 eq), KI (0.1 eq)MeCN80 (Reflux)12 - 1675 - 85
3. Deprotection TFA (1:1 v/v with solvent)DCM0 to RT2> 90

References

  • BenchChem. "A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis".
  • ACS Publications. "Design and Synthesis of Imidazoline Derivatives Active on Glucose Homeostasis in a Rat Model of Type II Diabetes".
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry".
  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)".
Application

Application Note: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine as a Privileged Building Block in Organic Synthesis

Executive Summary & Structural Profiling Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (Molecular Weight: 233.35 g/mol ) is a highly versatile, orthogonally reactive building block widely utilized in the synthesis of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (Molecular Weight: 233.35 g/mol ) is a highly versatile, orthogonally reactive building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1. The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly for designing aminergic G protein-coupled receptor (GPCR) ligands and targeted oncology therapeutics 2.

This specific molecule features a pre-installed benzyl-methyl amine pharmacophore linked via an ethyl chain to a piperazine core. The strategic value of this compound lies in its inherent chemoselectivity: the secondary amine of the piperazine ring is the sole nucleophilic site, allowing chemists to bypass tedious protection/deprotection sequences during late-stage functionalization 3.

Mechanistic Rationale & Reactivity Profile

The efficiency of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in synthetic workflows is dictated by the distinct steric and electronic environments of its three nitrogen atoms:

  • N4 of Piperazine (Secondary Amine): Highly nucleophilic and sterically accessible. This is the primary site for C-N bond formation.

  • N1 of Piperazine (Tertiary Amine): Alkylated by the ethyl linker, rendering it non-nucleophilic under standard cross-coupling and alkylation conditions.

  • Terminal Benzyl-Methyl Amine (Tertiary Amine): Sterically hindered and fully substituted. It acts as a stable pharmacophore that enhances lipophilicity and target receptor binding (e.g., in histamine H3 or dopamine D2/D3 receptors) without interfering with synthetic workflows.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected outcomes when functionalizing this building block across three primary synthetic pathways.

Reaction WorkflowReagents / Catalyst SystemSolventTemp (°C)Typical Yield (%)Primary Byproducts
Buchwald-Hartwig Arylation Ar-X, Pd₂(dba)₃, BINAP, NaOtBuToluene90–11075–92Dehalogenated arene
Reductive Amination R-CHO, NaBH(OAc)₃, AcOHDCE20–2580–95Alcohol (over-reduction)
Amidation R-COCl, Et₃N or DIPEADCM0 to 2585–98Hydrolyzed acid

Visualizing the Synthetic Network

Pathway BB Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (Building Block) Cond1 Aryl Halide (Ar-X) Pd2(dba)3, BINAP NaOtBu, Toluene BB->Cond1 Cond2 Aldehyde (R-CHO) NaBH(OAc)3 DCE, AcOH BB->Cond2 Cond3 Acid Chloride (R-COCl) Et3N, DCM 0 °C to RT BB->Cond3 Prod1 N-Aryl Piperazine (Kinase / CNS Target) Cond1->Prod1 Prod2 N-Alkyl Piperazine (GPCR Ligand) Cond2->Prod2 Prod3 Piperazine Amide (Enzyme Inhibitor) Cond3->Prod3

Caption: Divergent synthetic pathways utilizing the secondary amine of the piperazine building block.

Experimental Protocols & Self-Validating Workflows

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is the premier method for coupling the piperazine core with aryl or heteroaryl halides, a critical step in synthesizing kinase inhibitors and atypical antipsychotics 4.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination Ar-Pd(II)(Amine)L_n OxAdd->AmineCoord Piperazine BB Deprot Deprotonation (Base) Ar-Pd(II)(NR2)L_n AmineCoord->Deprot NaOtBu RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N-Aryl Product

Caption: Buchwald-Hartwig catalytic cycle for the N-arylation of the piperazine building block.

Mechanistic Causality: Pd₂(dba)₃ is selected as a stable Pd(0) source. BINAP, a bidentate phosphine ligand, is crucial because its large bite angle prevents catalyst deactivation (e.g., via β-hydride elimination) and accelerates the final reductive elimination step. Sodium tert-butoxide (NaOtBu) is a strong base required to deprotonate the coordinated piperazine, forming the reactive palladium-amido complex.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (5.0 mol%), and NaOtBu (1.5 equiv).

  • Atmosphere Control (Self-Validation): Evacuate the tube and backfill with argon three times. Validation: This ensures an oxygen-free environment, which is critical; exposure to O₂ will irreversibly oxidize the Pd(0) catalyst, turning the solution black and halting the reaction.

  • Reagent Addition: Dissolve Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1.2 equiv) in anhydrous toluene (0.2 M relative to aryl halide) and add it to the Schlenk tube via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in an oil bath for 12–18 hours. Monitor the reaction via LC-MS. Validation: The consumption of the aryl halide and the appearance of the product mass [M+H]⁺ confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Chemoselective Reductive Amination

Reductive amination allows for the introduction of diverse alkyl or benzyl groups to the piperazine core, forming stable C-N bonds via an iminium ion intermediate 5.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over stronger reducing agents like NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted starting aldehyde. Acetic acid is added as a catalyst to protonate the carbonyl oxygen, accelerating iminium ion formation.

Step-by-Step Methodology:

  • Iminium Ion Formation: In a round-bottom flask, dissolve Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv).

  • Pre-Stirring (Self-Validation): Stir the mixture at room temperature for 1–2 hours before adding the reducing agent. Validation: Allowing the iminium ion to fully form minimizes the direct reduction of the aldehyde into an unwanted primary alcohol byproduct.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirring solution. The reaction is typically exothermic; maintain the temperature around 20–25 °C.

  • Monitoring: Stir for an additional 4–12 hours. Monitor via TLC (stain with Ninhydrin). Validation: The secondary amine starting material will show a distinct colored spot with Ninhydrin, which will disappear as the tertiary amine product forms.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

References

  • [1] Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine | Sapphire - Sapphire Bioscience. Sapphire Bioscience. 1

  • [4] Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Publishing. 4

  • [5] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem. 5

  • [3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen / ResearchGate. 3

  • [2] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. 2

Sources

Method

HPLC Method Development and Validation for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Introduction & Chemical Profiling The accurate quantification and purity profiling of complex active pharmaceutical ingredients (APIs) require highly tailored analytical strategies. Benzyl(methyl)[2-(piperazin-1-yl)ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The accurate quantification and purity profiling of complex active pharmaceutical ingredients (APIs) require highly tailored analytical strategies. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine [1] presents a unique chromatographic challenge due to its polybasic nature. The molecule features three distinct nitrogen centers: a benzyl-methyl tertiary amine, a tertiary amine within the piperazine ring, and a secondary amine in the piperazine ring.

With multiple pKa values (typically ranging from ~5.6 to ~9.8 for piperazine derivatives), this compound remains multiply protonated at neutral and acidic pH levels. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these protonated amines interact strongly with ionized residual silanols on the silica stationary phase via ion-exchange mechanisms. This secondary interaction manifests as severe peak tailing, poor retention reproducibility, and compromised sensitivity. To overcome this, we must engineer a method that neutralizes the analyte and suppresses silanol activity, ensuring a robust, self-validating system.

Method Development Strategy: The Causality of High pH

When developing an HPLC method for polybasic compounds, chromatographers typically choose between two extremes: a highly acidic mobile phase (pH ~2.5) with ion-pairing reagents, or a highly basic mobile phase (pH > 10.5).

For Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, a High pH RP-HPLC strategy is scientifically superior. By elevating the mobile phase pH to 11.0, we exceed the highest pKa of the piperazine moiety by more than 1 pH unit. This forces the molecule into its neutral (free base) state, drastically increasing its hydrophobicity and eliminating ionic interactions with the stationary phase[2].

Because traditional silica dissolves at pH > 8.0, this method necessitates the use of a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) particle column or a specialized core-shell EVO C18 column[3].

HPLC_Workflow Start Compound Profiling (Polyamine, pKa ~9.8) pH_Scouting Mobile Phase Scouting (Low pH vs. High pH) Start->pH_Scouting High_pH High pH Strategy (pH 11.0 Buffer) pH_Scouting->High_pH Preferred (Neutralizes Amines) Low_pH Low pH Strategy (pH 2.5 + Ion Pairing) pH_Scouting->Low_pH Alternative (Poor Retention) Column_Select Column Selection (High-pH Stable BEH C18) High_pH->Column_Select Optimization Gradient Optimization (Minimize Peak Tailing) Column_Select->Optimization Validation ICH Q2(R2) Validation Optimization->Validation

Fig 1. HPLC method development workflow optimizing for polybasic piperazine derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded prior to sample analysis to ensure the instrument and column are performing within required parameters.

Reagents and Materials
  • Buffer: 10 mM Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide (NH₄OH), 28-30% solution.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm)Hybrid silica resists dissolution at pH 11.0.
Mobile Phase A 10 mM NH₄HCO₃ in Water (Adjusted to pH 11.0 with NH₄OH)Provides robust buffering capacity to deprotonate basic amines.
Mobile Phase B 100% AcetonitrileLower viscosity than methanol; improves mass transfer and peak shape.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces mobile phase viscosity and improves peak symmetry.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 254 nmSpecific to the benzyl chromophore, ensuring baseline stability.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic hold (focusing)
10.0 10 90 Linear gradient
12.0 10 90 Column wash
12.1 90 10 Return to initial

| 15.0 | 90 | 10 | Re-equilibration |

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Test (SST): Inject the Working Standard Solution 5 times sequentially.

    • Self-Validation Criteria: Tailing factor ( Tf​ ) must be ≤ 1.5; Theoretical plates ( N ) ≥ 5000; Peak area %RSD ≤ 2.0%. Do not proceed with analysis if SST fails.

ICH Q2(R2) Method Validation Framework

The developed method must be validated according to the latest ICH Q2(R2) guidelines [4] to ensure it is fit for its intended purpose throughout its lifecycle[5]. The validation framework assesses Specificity, Linearity, Accuracy, Precision, and Robustness.

ICH_Validation Q2R2 ICH Q2(R2) Lifecycle Validation Framework Specificity Specificity (Blank/Placebo/Impurities) Q2R2->Specificity Linearity Linearity & Range (R² ≥ 0.999, 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability %RSD < 2%) Accuracy->Precision Robustness Robustness (Temp, pH, Flow variations) Precision->Robustness Approval Method Fit-for-Purpose Robustness->Approval

Fig 2. ICH Q2(R2) logical validation framework for analytical procedure lifecycle.

Validation Execution & Acceptance Criteria
  • Specificity: Inject Diluent blank, placebo matrix, and the Working Standard. Causality: Ensures no co-eluting peaks interfere with the API. The resolution ( Rs​ ) between the API and any adjacent known impurity must be > 2.0.

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of API into the placebo matrix at 50%, 100%, and 150% levels in triplicate. Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent preparations of the 100% test sample. %RSD of the assay must be ≤ 2.0%.

    • Intermediate Precision: Executed on a different day, by a different analyst, using a different HPLC system. Overall %RSD (n=12) must be ≤ 2.0%.

  • Robustness: Introduce deliberate, minor variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5 °C), and Buffer pH (±0.2 units). Criteria: SST parameters must remain within acceptable limits.

Summary of Validation Data

Table 2: Representative ICH Q2(R2) Validation Results Summary

Validation ParameterTest ConditionAcceptance CriteriaObserved ResultStatus
System Suitability Tf​ and %RSD (n=5) Tf​ ≤ 1.5, %RSD ≤ 2.0% Tf​ = 1.12, %RSD = 0.4%Pass
Specificity Blank & Placebo InterferenceNo interference at tR​ No peaks at tR​ (6.8 min)Pass
Linearity 50 - 150 µg/mL R2 ≥ 0.999 R2 = 0.9998Pass
Accuracy Spiked Recovery (Triplicate)98.0% - 102.0%99.4% - 100.8%Pass
Repeatability 100 µg/mL (n=6)%RSD ≤ 2.0%%RSD = 0.75%Pass
Inter. Precision Day 2 / Analyst 2 (n=12)%RSD ≤ 2.0%%RSD = 0.92%Pass
Robustness pH 10.8 and pH 11.2 Tf​ ≤ 1.5, %RSD ≤ 2.0%Max Tf​ = 1.21Pass

Conclusion

By leveraging a high-pH mobile phase strategy combined with a hybrid-silica stationary phase, the severe silanol interactions typical of polybasic piperazine derivatives are successfully mitigated. The resulting method for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is highly robust, yields excellent peak symmetry, and fully complies with the rigorous lifecycle standards established by the ICH Q2(R2) guidelines.

References

  • NextSDS Chemical Database. benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine — Chemical Substance Information. Available at: [Link]

  • Öztürk, Z., Çubuk Demiralay, E., & Yılmaz, H. (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega, 10(43), 51050-51060. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocols for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Introduction & Scope Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (C₁₄H₂₃N₃) is a highly versatile polyamine scaffold frequently utilized in the development of CNS-active therapeutics, antihistamines, and targeted protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (C₁₄H₂₃N₃) is a highly versatile polyamine scaffold frequently utilized in the development of CNS-active therapeutics, antihistamines, and targeted protein degraders (PROTACs). The molecule features a tertiary amine core linked via an ethyl bridge to a secondary piperazine ring.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges:

  • Severe Aliphatic Overlap: The ethyl bridge and the piperazine ring produce 12 protons that resonate within a highly congested chemical shift window (2.2–3.0 ppm).

  • Proton Exchange Dynamics: The secondary amine (NH) on the piperazine ring is subject to rapid chemical exchange, which can lead to line broadening or complete signal loss.

  • Conformational Exchange: Piperazine rings undergo rapid chair-chair interconversion, complicating coupling constant ( J ) analysis.

This application note provides a self-validating, step-by-step protocol for the unambiguous structural elucidation of this molecule using 1D and 2D NMR techniques, ensuring high-fidelity data for [1].

Physicochemical Considerations & Solvent Selection

Expertise & Causality: The basicity of the tertiary and secondary amines in this molecule makes solvent selection the most critical variable in the workflow. While Chloroform-d (CDCl₃) is the industry standard, aged CDCl₃ often contains trace amounts of hydrochloric acid (a degradation product of phosgene). This trace acid will preferentially protonate the highly basic piperazine nitrogen, leading to chemical shift drift and severe peak broadening due to intermediate exchange rates [2].

Protocol Choice: To prevent this, we mandate the use of CDCl₃ filtered through basic alumina immediately prior to sample preparation. Furthermore, to definitively assign the labile piperazine NH proton, a subsequent D₂O exchange experiment is integrated into the workflow [4].

Experimental Protocols

Sample Preparation
  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a short glass-wool plug containing basic alumina (Brockmann Grade I) to strip trace acidic impurities.

  • Dissolution: Dissolve 15–20 mg of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in 0.6 mL of the purified CDCl₃.

  • Reference Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm).

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field shimming.

1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR: Acquire at 400 MHz (or higher). Use a standard 30° pulse program (zg30), 16–32 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.

    • Self-Validating Logic: The 2-second relaxation delay ensures quantitative integration for the aliphatic protons, which is mathematically necessary to distinguish the 4H multiplets of the piperazine ring from the 2H multiplets of the ethyl bridge.

  • ¹³C{¹H} NMR: Acquire at 100 MHz (or higher). Use a proton-decoupled pulse sequence (zgpg30), 512–1024 scans, 2-second D1, and a spectral width of 250 ppm.

D₂O Exchange Experiment (Labile Proton Identification)
  • Acquire the standard ¹H NMR spectrum as a baseline.

  • Add 2 drops (~20 µL) of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube securely, shake vigorously for 30 seconds to facilitate H/D exchange, and allow the biphasic mixture to settle.

  • Re-acquire the ¹H NMR spectrum.

    • Self-Validating Logic: The broad singlet corresponding to the piperazine NH (typically around 1.6–2.0 ppm in CDCl₃) will disappear, unambiguously confirming its assignment [4].

2D NMR Workflow (COSY, HSQC, HMBC)

To resolve the aliphatic overlap and confirm the connectivity of the tertiary amine, a suite of 2D experiments is deployed [3]:

  • ¹H-¹H COSY: Identifies vicinal coupling networks. Crucial for tracing the isolated spin system of the -CH₂-CH₂- ethyl bridge.

  • ¹H-¹³C HSQC: Correlates protons to their directly attached carbons. This separates overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension.

  • ¹H-¹³C HMBC: Detects long-range (2- to 3-bond) heteronuclear correlations. This is the definitive experiment to prove that the benzyl group, methyl group, and ethyl bridge are all covalently bound to the same central nitrogen.

Data Presentation & Structural Elucidation

The quantitative data summarized in Table 1 demonstrates the expected chemical shifts and the critical 2D correlations required to validate the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Assignments in CDCl₃

Position¹H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
Phenyl (Ar-H) 7.20 - 7.35m5H127.0 - 129.0, 139.0 (Cq)-
Benzyl CH₂ 3.50s2H62.5N-CH₃, Ar-Cq
Piperazine N4-CH₂ 2.90t (4.8)4H46.0Piperazine C2/C6
Ethyl Bridge N-CH₂ 2.55m2H55.5Benzyl CH₂, N-CH₃
Ethyl Bridge CH₂-N(Pip) 2.45m2H56.5Piperazine C2/C6
Piperazine N1-CH₂ 2.40m4H54.5Ethyl Bridge CH₂-N(Pip)
N-CH₃ 2.20s3H42.5Benzyl CH₂, Ethyl Bridge N-CH₂
Piperazine NH 1.65br s1H--

Note: Exact chemical shifts may vary slightly based on sample concentration and trace water content.

Elucidation Logic Walkthrough:
  • Anchoring the Core: The N-CH₃ singlet at 2.20 ppm serves as an excellent starting point. In the HMBC spectrum, this proton signal will show strong 3-bond correlations to the Benzyl CH₂ carbon (62.5 ppm) and the Ethyl Bridge N-CH₂ carbon (55.5 ppm), proving the assembly of the tertiary amine.

  • Resolving the Overlap: The HSQC spectrum will easily differentiate the piperazine N1-CH₂ protons (2.40 ppm) from the Ethyl Bridge CH₂-N(Pip) protons (2.45 ppm) because their attached carbons resonate at distinctly different frequencies (54.5 ppm vs. 56.5 ppm).

Workflow Visualization

NMR_Workflow Start 1. Sample Prep CDCl3 (Alumina Filtered) + D2O Exchange Acq1D 2. 1D 1H & 13C NMR Identify Aliphatic Overlap & Aromatic Regions Start->Acq1D COSY 3. 2D COSY Trace Ethyl Bridge (-CH2-CH2-) Acq1D->COSY HSQC 4. 2D HSQC Assign Direct C-H (Resolve Piperazine CH2s) Acq1D->HSQC HMBC 5. 2D HMBC Link Benzyl, Methyl, & Ethyl to Central N COSY->HMBC HSQC->HMBC Structure 6. Final Elucidation Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine HMBC->Structure

2D NMR Structural Elucidation Workflow for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applications of Solution NMR in Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Analytical Techniques - Deuterium use in ¹H NMR Source: Study Mind URL:[Link]

Method

Application Notes and Protocols for the Aqueous Formulation of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the principles and methodologies for formulating Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and methodologies for formulating Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in aqueous solutions. Given the compound's chemical nature as a tertiary amine, this guide emphasizes a systematic approach, from initial pre-formulation assessment to the development of stable and characterizable aqueous systems. Protocols for solubility determination, pH-stability profiling, buffer system selection, and analytical characterization are detailed to provide researchers with a practical framework for their development efforts.

Introduction to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, with the chemical formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol , is a piperazine derivative with potential applications in pharmaceutical research.[1][2] Its structure, featuring a tertiary amine and a piperazine ring, suggests a basic nature, which is a critical determinant of its physicochemical properties and, consequently, its formulation strategy in aqueous media. The primary challenge in formulating such amine-containing compounds is often their pH-dependent solubility and potential for chemical instability.[3]

This guide provides a structured approach to navigate these challenges, ensuring the development of a robust aqueous formulation suitable for research and preclinical studies.

Pre-Formulation Studies: Characterizing the Molecule

A thorough understanding of the physicochemical properties of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is paramount before commencing formulation activities.

Determination of pKa

The pKa value(s) of the ionizable groups in the molecule will dictate its degree of ionization and, therefore, its solubility at different pH levels. As a compound with multiple amine functionalities, it is expected to have at least two pKa values.

Protocol 1: pKa Determination by Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in deionized water or a suitable co-solvent if aqueous solubility is very low.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a temperature-controlled vessel with a stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

pH-Solubility Profile

The aqueous solubility of an amine-containing compound is typically lowest at high pH and increases as the pH is lowered and the molecule becomes protonated.

Protocol 2: Isothermal pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Common buffer systems include citrate, phosphate, and borate.[4][5]

  • Equilibration: Add an excess amount of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine to vials containing each buffer solution.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial, and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Plotting: Plot the logarithm of the solubility versus the pH of the buffer.

Table 1: Hypothetical pH-Solubility Profile for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

pHBuffer SystemSolubility (mg/mL)
2.0Citrate> 100
4.0Acetate85
6.0Phosphate20
7.4Phosphate5
8.0Phosphate1.5
10.0Borate< 0.1

This table presents expected trends for a basic amine and should be populated with experimental data.

Formulation Development: A Step-by-Step Approach

The goal is to develop a physically and chemically stable aqueous solution at a desired concentration and pH.

Selection of a Suitable Buffer System

The choice of buffer is critical for maintaining the pH of the formulation within a range that ensures both solubility and stability.[6] The buffer's pKa should be close to the target pH of the formulation.[7][8]

  • For acidic pH (e.g., pH 4-6): Acetate or citrate buffers are suitable.[5]

  • For neutral pH (e.g., pH 6-8): Phosphate buffers are commonly used.[5]

dot

Buffer_Selection_Workflow cluster_preformulation Pre-formulation Data cluster_formulation Formulation Design pKa_Data Determine pKa Solubility_Profile Generate pH-Solubility Profile pKa_Data->Solubility_Profile Informs Target_pH Define Target pH & Concentration Solubility_Profile->Target_pH Guides Buffer_Choice Select Buffer (pKa ≈ Target pH) Target_pH->Buffer_Choice Dictates Excipient_Screen Screen for Solubilizing Excipients (if needed) Target_pH->Excipient_Screen If solubility is insufficient Final_Formulation Final Formulation Composition Buffer_Choice->Final_Formulation Excipient_Screen->Final_Formulation

Caption: Workflow for Buffer and Formulation Design.

pH Adjustment and Formulation Preparation

Due to the basic nature of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, it will likely be formulated as an acid salt to enhance aqueous solubility.[3]

Protocol 3: Preparation of a Buffered Aqueous Formulation

  • Buffer Preparation: Prepare the chosen buffer solution (e.g., 50 mM sodium phosphate buffer) at a concentration sufficient to maintain the desired pH.[4]

  • Initial pH Adjustment: Adjust the pH of the buffer solution to slightly below the target pH using an acidifying agent like hydrochloric acid or phosphoric acid.[9]

  • Dissolution of the Active Ingredient: Slowly add the accurately weighed Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine to the buffer solution while stirring. The compound will act as a base, and the pH of the solution will rise.

  • Final pH Adjustment: Carefully adjust the pH to the target value using a suitable acidifying or alkalizing agent.[9][10]

  • Volume Adjustment: Bring the solution to the final desired volume with the buffer.

  • Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any particulate matter.[11]

Use of Solubilizing Excipients

If the desired concentration cannot be achieved by pH adjustment alone, the use of solubility-enhancing excipients may be necessary.[12][13][14]

  • Co-solvents: Propylene glycol and ethanol can be used, but their concentration should be minimized, especially for parenteral formulations.

  • Surfactants: Polysorbates (e.g., Polysorbate 80) can form micelles to encapsulate and solubilize hydrophobic compounds.[15]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its apparent solubility.[12][16]

Stability Assessment

A stability-indicating analytical method must be used to separate the parent compound from any potential degradants.

Protocol 4: Accelerated Stability Study

  • Sample Preparation: Prepare the final formulation and dispense it into suitable, sealed containers.

  • Storage Conditions: Store the samples at accelerated conditions (e.g., 40°C/75% RH) and at the intended long-term storage condition (e.g., 5°C or 25°C).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measurement of the solution's pH.

    • Assay: Quantification of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine concentration using a validated HPLC method.

    • Related Substances: Detection and quantification of any degradation products.

dot

Stability_Protocol Start Prepare Final Formulation Storage Store at Accelerated and Long-Term Conditions Start->Storage Timepoints Pull Samples at T=0, T=1, T=2... Storage->Timepoints Analysis Analyze Samples Timepoints->Analysis Appearance Visual Appearance Analysis->Appearance pH_Test pH Measurement Analysis->pH_Test Assay Assay (HPLC) Analysis->Assay Degradants Related Substances (HPLC) Analysis->Degradants Report Compile Stability Report Appearance->Report pH_Test->Report Assay->Report Degradants->Report

Caption: Flowchart for a typical stability study.

Analytical Methods for Quantification

Reliable analytical methods are essential for both formulation development and stability testing.[17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assay and purity determination. A reverse-phase method would be suitable for this compound.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for identification and to detect volatile impurities.[17][19]

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split or splitless, depending on concentration.

  • Temperature Program: An initial hold followed by a ramp to a higher temperature to ensure elution of the compound.

  • Detection: Mass spectrometer in full scan mode for identification.

Sterilization of the Final Aqueous Formulation

For many research applications, particularly those involving cell culture or in vivo studies, a sterile formulation is required.

  • Sterile Filtration: For heat-sensitive compounds, filtration through a 0.22 µm microbial retentive filter is the method of choice.[11][20] This should be performed under aseptic conditions.

  • Terminal Sterilization (Autoclaving): If the compound is stable to heat, steam sterilization (autoclaving) at 121°C for at least 15 minutes is a preferred method as it provides a high sterility assurance level.[11][20] A preliminary study on the thermal stability of the formulation is essential before selecting this method. Other sterilization methods like using propylene oxide or gas sterilization are also available but less common for simple aqueous solutions.[21][22]

Conclusion

The successful formulation of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in an aqueous solution is a systematic process that hinges on a thorough understanding of its physicochemical properties. By following the protocols outlined in this guide for pKa determination, pH-solubility profiling, buffer selection, and stability testing, researchers can develop a robust and well-characterized formulation suitable for their scientific investigations. The principles discussed herein are broadly applicable to the formulation of other basic amine-containing compounds.

References

  • Pharmaceutical Resource & Education Services. (2025, January 21).
  • NextSDS. benzyl(methyl)[2-(piperazin-1-yl)
  • Google Patents. (1971). US3624213A - Method of sterilizing aqueous pharmaceutical solutions employing propylene oxide and entrained air.
  • European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container.
  • Disinfection and Steriliz
  • Pharmaguideline.
  • Formulation and Evalu
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • American Pharmaceutical Review. Solubility Enhancement Excipients.
  • PMC. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs.
  • Lubrizol. (2022, March 29).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • PubChemLite. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine.
  • Google Patents. (2010).
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Avantor.
  • 5 considerations for buffer optimization during biologics formul
  • CompoundingToday.com.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • WordPress.com. (2021, October 1). Amino Acids for pH Adjustment? - Realize Beauty.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
  • Benchchem. Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Google Patents. (2003).
  • Sapphire Bioscience. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine.
  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • NIH PubChem. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525.
  • Sigma-Aldrich. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • PMC - NIH. Prodrugs for Amines.
  • Benchchem.
  • NTU Journal. (2022, September 18).
  • Unodc.
  • Tokyo Chemical Industry Co., Ltd. 2-(Benzyl(methyl)amino)ethan-1-ol | 101-98-4.
  • MDPI. (2023, March 15). Study on Benzylamine(BZA) and Aminoethylpiperazine(AEP) Mixed Absorbent on Ship-Based Carbon Capture.
  • PubChem. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212.
  • ResearchGate. (2025, August 10). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing flash chromatography conditions for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Welcome to the Technical Support Center. As drug development increasingly focuses on complex, nitrogen-rich heterocycles, optimizing purification workflows is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex, nitrogen-rich heterocycles, optimizing purification workflows is critical. This guide is specifically engineered for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine , a highly polar polyamine containing three basic nitrogen centers (one secondary and two tertiary amines).

Below, you will find authoritative troubleshooting guides, mechanistic explanations, and self-validating protocols designed to eliminate band broadening, prevent irreversible column binding, and maximize your recovery yields.

Workflow Visualization

ChromatographyOptimization Start Crude Polyamine: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine TLC TLC Screening (DCM/MeOH system) Start->TLC Decision1 Severe Tailing or Irreversible Binding? TLC->Decision1 Path1 Bare Silica (SiO2) + 1-5% TEA/NH4OH Decision1->Path1 Yes (Silanol Interaction) Evaluate Evaluate Purity & Recovery Path1->Evaluate Path2 Amine-Functionalized Silica (NH2-Silica) Success Pure Target Compound Isolated Path2->Success Path3 Reversed-Phase (C18) + Alkaline Buffer (pH > 10) Path3->Success Evaluate->Path2 Fails (Low Recovery) Evaluate->Path3 Fails (Poor Resolution) Evaluate->Success Passes

Workflow for optimizing flash chromatography of highly basic polyamines to prevent silica tailing.

Troubleshooting Guides & FAQs

Q: Why does Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine exhibit severe tailing and irreversible binding on standard bare silica (SiO2)? A: The root cause is an unintended acid-base interaction. Standard silica gel surfaces are heavily populated with weakly acidic Brønsted silanol groups (Si-OH), which possess a pKa of approximately 4.5 to 5.0[1]. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine contains three highly basic nitrogen atoms. Instead of undergoing the desired polarity-based adsorption-desorption mechanism, these basic amines become protonated or form intense hydrogen bonds with the silanols. This creates a secondary ion-exchange retention mechanism that drastically slows the compound's elution, resulting in severe band broadening (tailing) or complete irreversible binding to the column[1].

Q: How do I formulate a mobile phase to suppress this tailing on bare silica? A: You must introduce a competing volatile base into your mobile phase, typically 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[2][3]. Causality: The modifier acts as a sacrificial base. Because it is present in massive excess within the mobile phase, the TEA or NH₄OH preferentially binds to and "masks" the acidic silanol sites on the silica gel. This neutralizes the column's acidity, allowing your target polyamine to elute sharply based purely on its organic polarity[1][2]. Note: You must also equilibrate the column with this modified solvent prior to loading.

Q: Modifiers are complicating my downstream solvent removal and causing NMR artifacts. What stationary phase should I switch to? A: If removing TEA post-purification is causing yield loss or contamination, switch to Amine-Functionalized Silica (NH2-Silica) or Basic Alumina [4][5]. NH2-silica features aminopropyl groups covalently bonded to the silica backbone. This provides a permanent, built-in shielding effect that neutralizes the underlying silica's acidity and creates a mildly basic surface environment[4][6]. This completely eliminates the need for TEA or NH₄OH in your mobile phase, allowing you to use standard Hexane/Ethyl Acetate or DCM/MeOH gradients while achieving sharp peaks and high recovery[4].

Q: Can I use reversed-phase (C18) flash chromatography for this highly polar polyamine? A: Yes, provided you strictly adhere to the "2 pH Rule" [1]. To successfully retain and resolve basic amines on a hydrophobic C18 column, the mobile phase pH must be at least 2 units above the highest pKa of the molecule. For a piperazine derivative, this typically requires a mobile phase pH > 10. By using an alkaline buffer (e.g., 0.1% NH₄OH in water/acetonitrile), you fully deprotonate the nitrogens. This forces the molecule into its neutral, lipophilic free-base form, which interacts strongly with the C18 alkyl chains, preventing early elution and peak fronting[1][7].

Quantitative Data & Selection Matrices

Table 1: Comparison of Mobile Phase Modifiers for Bare Silica (SiO2)

ModifierTypical Conc.Boiling PointMechanistic ActionPrimary Drawback
Triethylamine (TEA) 1% - 5% v/v89 °CCompetitively binds Brønsted acidic silanols.Difficult to fully remove in vacuo; leaves NMR artifacts.
Ammonium Hydroxide 0.1% - 1% v/v~36 °C (as NH3)Neutralizes silanols; highly volatile.Can degrade standard silica if concentration is too high.
Diethylamine (DEA) 1% - 2% v/v55 °CStronger silanol binding than TEA.Highly nucleophilic; risks reacting with electrophilic impurities.

Table 2: Stationary Phase Selection Matrix for Polyamines

Stationary PhasePrimary Retention MechanismModifier Required?Best Use Case for Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
Bare Silica (SiO2) Adsorption (Polarity)Yes (TEA/NH₄OH)Early-stage crude cleanups where TEA removal is not a bottleneck.
NH2-Silica Adsorption / Weak Anion ExchangeNo Late-stage purification requiring high purity and zero modifier artifacts.
C18 (Reversed-Phase) Hydrophobic PartitioningYes (High pH Buffer)Highly polar derivatives that elute at the solvent front on normal phase.
Step-by-Step Experimental Protocols
Protocol A: Normal-Phase Purification using NH2-Functionalized Silica

This protocol utilizes an amine-bonded stationary phase to bypass the need for mobile phase modifiers, ensuring clean downstream recovery[4][6].

  • Solvent Preparation: Prepare a binary gradient system. Solvent A: Hexane (or Heptane). Solvent B: Ethyl Acetate. (Do not add TEA or NH₄OH).

  • Column Equilibration: Mount an appropriately sized NH2-Silica flash cartridge. Flush the column with 3 to 5 Column Volumes (CV) of 100% Solvent A.

    • Self-Validation Checkpoint: Monitor the baseline UV absorbance. A stable baseline indicates the column is fully equilibrated and free of manufacturing artifacts.

  • Sample Loading (Dry Load): Dissolve the crude Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine in a minimum amount of DCM. Add Celite or blank NH2-silica (1:3 compound-to-silica ratio) and evaporate to a free-flowing powder in vacuo.

    • Causality: Dry loading prevents the strong sample solvent from interfering with the initial adsorption kinetics, ensuring a tight initial band.

  • Gradient Elution: Run a gradient from 0% B to 100% B over 12–15 CV.

  • Detection & Validation: Monitor elution via UV at 254 nm (targeting the benzyl chromophore). Validate the collected fractions by spotting on a TLC plate and staining with Dragendorff's reagent (specific for tertiary/secondary amines) to confirm the presence of the target polyamine.

Protocol B: Reversed-Phase (C18) Purification under Alkaline Conditions

This protocol utilizes the "2 pH rule" to force the polyamine into its lipophilic free-base form for optimal C18 retention[1][7].

  • Buffer Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% NH₄OH.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

    • Self-Validation Checkpoint: Use a calibrated pH meter to verify that Mobile Phase A has a pH > 10.0. If the pH is too low, the piperazine nitrogens will remain ionized, causing the compound to crash through the column at the solvent front.

  • Column Equilibration: Flush a C18 flash cartridge with 5 CV of 5% B.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Mobile Phase A (or DMSO if solubility is poor). Inject directly onto the column via liquid loading.

  • Gradient Elution: Execute a shallow gradient from 5% B to 95% B over 15–20 CV. The high pH ensures the compound remains un-ionized, maximizing hydrophobic interaction with the octadecyl silane chains.

  • Recovery: Pool the UV-active fractions containing the pure product. Lyophilize (freeze-dry) the pooled fractions. The water, acetonitrile, and volatile NH₄OH will sublimate, leaving the pure free-base polyamine without residual salts.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[1] URL: [Link]

  • Department of Chemistry, University of Rochester. "Solvent Systems for Flash Column Chromatography."[2] URL: [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography."[3] URL: [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?"[4] URL: [Link]

  • Teledyne ISCO. "RediSep neutral alumina column purification of high pKa compounds."[5] URL: [Link]

  • Biotage. "ISOLUTE® NH2 | Prepacked flash cartridge."[6] URL: [Link]

  • Royal Society of Chemistry. "Expedient Access to Saturated Nitrogen Heterocycles by Photoredox Cyclization - Supporting Information."[7] URL: [Link]

Sources

Optimization

Reducing byproducts in the amination of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Welcome to the Technical Support Center for the amination of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0). Working with this specific building block presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS 1018545-42-0).

Working with this specific building block presents unique synthetic challenges. As a triamine system containing a labile N-benzyl group, a flexible ethylenediamine-like linker, and a highly nucleophilic secondary piperazine amine, it is prone to chemoselectivity issues, catalyst poisoning, and unwanted side reactions.

This guide is designed for drug development professionals and synthesists. It bypasses basic theory to directly address the causality of common experimental failures and provides self-validating, field-proven protocols to ensure high-yielding amination workflows.

FAQ 1: Why am I losing the benzyl group during reductive amination?

The Issue: When attempting to alkylate the free secondary amine of the piperazine ring using an aldehyde, hydrogen gas ( H2​ ), and a Palladium on Carbon (Pd/C) catalyst, the desired product is formed, but the N-benzyl group on the tertiary amine is cleaved, resulting in a des-benzyl secondary amine byproduct.

The Causality: Palladium-catalyzed hydrogenation is the classic condition for the hydrogenolysis of C–N bonds adjacent to a phenyl ring. The benzyl group acts as a highly effective leaving group on the Pd surface. While the iminium ion (formed by the condensation of the piperazine with the aldehyde) reduces rapidly, the extended reaction times required to drive the reductive amination to completion inevitably lead to the hydrogenolysis of the distal benzyl group.

The Solution: Abandon H2​ /Pd/C for this substrate. Instead, utilize chemoselective hydride donors such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) or Picoline-Borane (Pic- BH3​ ). These reagents are mild enough to selectively reduce the highly electrophilic iminium intermediate without interacting with the stable N-benzyl C–N bond[1].

RA_Pathway Start Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium -H2O Product Desired N-Alkyl Piperazine (Intact Benzyl Group) Iminium->Product NaBH(OAc)3 or Pic-BH3 (Chemoselective) Byproduct De-benzylated Byproduct (Secondary Amine) Iminium->Byproduct H2, Pd/C (Hydrogenolysis)

Reaction pathways showing chemoselective reduction vs. unwanted debenzylation.

Quantitative Comparison of Reductive Amination Reagents
Reagent SystemChemoselectivityDebenzylation RiskTypical YieldNotes
H2​ / Pd/C LowCritical (>80%) < 20%Avoid for N-benzyl containing substrates.
NaBH3​CN ModerateNone60 - 75%Generates toxic HCN gas; requires strict pH control.
NaBH(OAc)3​ HighNone85 - 95%Industry standard; sensitive to steric hindrance.
Pic- BH3​ Very HighNone90 - 98%Highly sustainable, stable, and scalable[1].
Protocol 1: Chemoselective Reductive Amination using STAB

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 234 [M+H]+ ) should correspond directly to the product mass, with strictly <1% of the M−90 peak (loss of benzyl).

  • Imine Formation: In an oven-dried flask under N2​ , dissolve Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 eq). The reaction is mildly exothermic; maintain the flask in a room-temperature water bath.

  • Monitoring: Stir for 2–4 hours. Sample 10 µL into 1 mL Methanol for LC-MS analysis.

  • Quench & Extraction: Once complete, quench carefully with saturated aqueous NaHCO3​ (gas evolution will occur) until the aqueous layer reaches pH 8. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organics over Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA).

FAQ 2: My Buchwald-Hartwig coupling is stalling at 20% conversion and the mixture turns black. What is happening?

The Issue: When attempting a Buchwald-Hartwig C–N cross-coupling with an aryl halide, the reaction stalls early. The reaction mixture turns from a clear yellow/orange to opaque black, and large amounts of unreacted amine remain.

The Causality: The black precipitate is "Palladium Black" (inactive, agglomerated Pd0 ). Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is a triamine. While the secondary piperazine nitrogen is the intended nucleophile, the other two tertiary nitrogens (connected by a flexible ethyl linker) act as a powerful multidentate chelating agent. This triamine system bites onto the Palladium(II) intermediate, displacing the phosphine ligands. Once the ligands are stripped, the catalytic cycle collapses, preventing reductive elimination and causing the metal to precipitate[2][3].

The Solution: You must out-compete the substrate's chelating ability by using highly sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos ). These ligands bind so tightly to the Pd center that the tertiary amines cannot displace them, forcing the reaction down the productive reductive elimination pathway[2].

BH_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)-X Pd0->OxAdd + Ar-X Coord Amine Coordination OxAdd->Coord + Triamine Substrate Product Desired Aryl Piperazine + Pd(0) Coord->Product Bulky Ligand (RuPhos) Reductive Elimination Poison Catalyst Poisoning (Triamine Chelation) Coord->Poison Small Ligand Multidentate Binding

Buchwald-Hartwig catalytic cycle highlighting the risk of Pd-chelation by triamines.

Protocol 2: Chelation-Resistant Buchwald-Hartwig Amination

Self-Validation Checkpoint: A successful reaction will maintain a homogeneous yellow/reddish hue throughout the heating process. The appearance of a black mirror on the flask indicates ligand failure.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the Aryl Halide (1.0 eq), Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (1.2 eq), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (2-5 mol%). The G3 precatalyst ensures rapid generation of the active mono-ligated Pd0 species, minimizing the time the metal is vulnerable to substrate chelation.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane or m-Xylene (0.1 M)[3].

  • Reaction: Seal the vial, remove from the glovebox, and heat to 85 °C for 4–12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography (DCM/MeOH gradient with 1% NH4​OH to prevent streaking of the basic product).

FAQ 3: Direct alkylation with alkyl halides is giving me a mess of products. How do I improve selectivity?

The Issue: Reacting the substrate with an alkyl halide (e.g., benzyl bromide or methyl iodide) via SN​2 substitution yields a complex mixture, including the desired product, unreacted starting material, and highly polar baseline spots on TLC.

The Causality: Over-alkylation. While secondary amines are generally more nucleophilic than tertiary amines, the tertiary nitrogens in this molecule (N1 of the piperazine and the N-methyl-N-benzyl amine) are highly exposed and basic. If the electrophile is highly reactive, or if a localized excess of the electrophile exists in the solvent, the tertiary amines will attack it, forming quaternary ammonium salts (the polar baseline spots).

The Solution:

  • Switch to Reductive Amination: Whenever possible, synthesize the corresponding aldehyde and use Protocol 1. Reductive amination cannot form quaternary salts.

  • If SN​2 is mandatory:

    • Use strictly 1.00 equivalent of the alkyl halide.

    • Perform the reaction under highly dilute conditions (0.05 M) to favor the kinetically faster secondary amine reaction.

    • Use a non-nucleophilic, bulky base like DIPEA (N,N-Diisopropylethylamine) rather than K2​CO3​ , which can cause localized concentration gradients.

    • Keep the temperature low (0 °C to Room Temperature); elevated temperatures lower the activation energy barrier for tertiary amine alkylation.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: nih.gov.
  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Source: chemspider.com.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine vs standard piperazine derivatives in drug design

Beyond the Core: A Comparative Guide to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine vs. Standard Piperazine Scaffolds in Drug Design Executive Summary The piperazine ring is widely regarded as a privileged scaffold in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Core: A Comparative Guide to Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine vs. Standard Piperazine Scaffolds in Drug Design

Executive Summary

The piperazine ring is widely regarded as a privileged scaffold in drug discovery due to its structural simplicity, conformational flexibility, and tunable basicity[1]. However, the evolution of modern therapeutics—particularly in targeting complex G-protein-coupled receptors (GPCRs) and kinase hinge regions—demands more sophisticated spatial geometries than standard piperazine can provide.

This guide provides an objective, data-driven comparison between standard piperazine derivatives (such as unsubstituted piperazine and 1-benzylpiperazine) and Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (BMEP). As a Senior Application Scientist, I will deconstruct the physicochemical causality behind these structural choices and provide self-validating experimental protocols to evaluate their performance in lead optimization workflows.

Structural & Physicochemical Profiling

The transition from a simple piperazine core to a highly functionalized derivative like BMEP (CAS: 1018545-42-0)[2] is driven by the need to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while maximizing target affinity[1].

Unsubstituted piperazine is highly polar (LogP -1.5)[3], which severely limits its passive diffusion across lipid bilayers. While capping one nitrogen with a benzyl group (1-Benzylpiperazine, BZP) improves lipophilicity (LogP ~1.17)[4], it restricts the spatial reach of the aromatic system. BMEP solves this by introducing a flexible ethylene spacer and a tertiary amine, creating a dynamic, multi-pharmacophore system.

Table 1: Comparative Physicochemical Data
PropertyUnsubstituted Piperazine1-Benzylpiperazine (BZP)Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (BMEP)
CAS Number 110-85-02759-28-61018545-42-0
Molecular Weight 86.14 g/mol 176.26 g/mol 233.35 g/mol
LogP -1.50[3]1.17[4]~2.10 (Predicted)
pKa (Basic Nitrogens) 9.73, 5.35[3]~9.80, ~5.40~9.8, ~8.5, ~5.4
H-Bond Donors 211
H-Bond Acceptors 223

The Causality of pKa and LogP: The addition of the ethyl linker and the benzyl(methyl)amine group strategically alters the molecule's protonation state. The proximity of the nitrogens and their electron-withdrawing/donating effects modulate the pKa[5]. BMEP's predicted LogP of ~2.10 is optimal for blood-brain barrier (BBB) penetration, avoiding the highly lipophilic range (>4) that typically causes non-specific binding and off-target toxicity[6].

Mechanistic Advantages in Target Engagement

The structural architecture of BMEP provides distinct mechanistic advantages over rigid BZP scaffolds:

  • Extended Pharmacophore Reach: The ethyl linker acts as a highly flexible spacer. While the piperazine core anchors into the orthosteric site via a salt bridge (e.g., with a conserved aspartate residue), the benzyl group can sweep a larger conformational radius to engage auxiliary hydrophobic pockets via π-π stacking.

  • Bivalent Interaction: The presence of the tertiary amine in the linker provides an additional hydrogen-bond acceptor and a site for cation-π interactions, stabilizing the ligand-receptor complex in a way that standard piperazines cannot.

G A Piperazine Core (H-Bonding) B Ethylene Linker (Flexibility) A->B Extends D Orthosteric Site (Aspartate) A->D Salt Bridge C Benzyl(methyl)amine (Hydrophobic) B->C Positions E Allosteric Pocket (Aromatics) C->E π-π Stacking

BMEP dual-pharmacophore binding model engaging orthosteric and auxiliary receptor pockets.

Experimental Validation Protocols

To objectively evaluate BMEP against standard piperazines, researchers must employ self-validating assay systems. Below are two critical protocols designed to ensure scientific integrity and isolate variables.

Protocol 1: High-Throughput Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of BMEP vs. BZP at target receptors (e.g., Dopamine D2). Causality: Radioligand displacement provides a direct, quantifiable measure of target engagement at the orthosteric site, independent of downstream signaling amplification which can mask true binding kinetics. Self-Validating Mechanism: The inclusion of a saturating concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol) in parallel wells defines Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the assay flags lipid partitioning artifacts, preventing false-positive affinity readings.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target receptor in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., [³H]-Spiperone at Kd​ concentration), 50 µL of test compound (BMEP or BZP, serially diluted from 10 µM to 0.1 nM), and 100 µL of membrane suspension.

  • Control Wells: Dedicate column 12 to total binding (vehicle only) and NSB (10 µM Haloperidol).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Microsomal Stability (ADME)

Objective: Assess the metabolic vulnerability of the ethyl linker and N-methyl groups in BMEP compared to the simpler BZP scaffold. Causality: Piperazines are highly prone to N-dealkylation by Cytochrome P450 (CYP450) enzymes. Evaluating intrinsic clearance ( CLint​ ) early in drug design prevents late-stage pharmacokinetic failures. Self-Validating Mechanism: The assay is run with and without the cofactor NADPH. Degradation in the "-NADPH" control indicates chemical instability or non-CYP mediated hydrolysis, preventing the false attribution of compound loss to CYP metabolism.

Step-by-Step Methodology:

  • Preparation: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add BMEP or BZP to a final concentration of 1 µM (keep organic solvent <0.1% to avoid CYP inhibition).

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration). For the control group, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug and calculate the half-life ( t1/2​ ) and CLint​ .

Workflow S1 1. Compound Incubation (Test Cmpd + HLM) S2 2. Cofactor Addition (+ NADPH) S1->S2 Control Control: -NADPH (Isolates CYP450 Activity) S1->Control Parallel Assay S3 3. Reaction Quenching (Cold ACN + IS) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Parent Drug) S3->S4 Control->S3 Quench

Self-validating microsomal stability workflow distinguishing enzymatic from chemical degradation.

Sources

Validation

Benchmarking Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Against Traditional GPCR Ligands: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate the pharmacological utility, conformational dynamics, and functional selectivity of Benzyl(methyl)[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively evaluate the pharmacological utility, conformational dynamics, and functional selectivity of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (BPEA) against established aminergic G protein-coupled receptor (GPCR) ligands.

Introduction & Pharmacological Context

In the landscape of neuropharmacology, the piperazine core is universally recognized as a "privileged scaffold" for targeting aminergic GPCRs, including dopamine (D2R) and serotonin (5-HT1A/2A) receptors[1]. Traditional reference ligands, such as Haloperidol or early-generation arylpiperazines, often feature rigid structural motifs that lock receptors into canonical signaling states, frequently leading to off-target effects or rapid desensitization.

Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (BPEA) represents a highly modular, next-generation building block. Unlike its rigid predecessors, BPEA incorporates an ethylamine linker and a terminal benzyl substitution. This architectural flexibility allows researchers to fine-tune the conformational equilibrium of the receptor, making it a superior starting point for developing biased ligands that can selectively activate therapeutic pathways while avoiding those responsible for adverse effects[2].

Structural & Conformational Benchmarking

To understand the pharmacological divergence between BPEA and traditional ligands, we must examine their structural dynamics.

Computational benchmarking of piperazine-based ligands demonstrates that while the piperazine ring predominantly favors a stable "chair" pucker, the attached flexible linkers can dynamically shift between "straight" and "bent" orientations[3].

  • The Primary Anchor: At physiological pH, the N4 nitrogen of BPEA is protonated, forming a highly conserved and critical salt bridge with the Asp3.32 residue in transmembrane helix 3 (TM3) of the GPCR[1].

  • The Modulatory Anchor: Traditional ligands like Haloperidol rely almost entirely on this primary anchor combined with rigid butyrophenone structures. In contrast, BPEA’s flexible ethylamine linker allows its benzyl moiety to deeply penetrate the hydrophobic sub-pocket formed by TM5 and TM6. This specific interaction subtly alters the receptor's "toggle switch" (e.g., Trp6.48), inducing a distinct rotameric state that preferentially recruits β -arrestin over G αi​ [2].

ConformationalLogic Ligand BPEA Scaffold (Flexible Piperazine) GPCR Aminergic GPCR (e.g., D2R, 5-HT1A) Ligand->GPCR Binds & Induces Fit SaltBridge Asp3.32 Salt Bridge (Primary Anchor) GPCR->SaltBridge Engages Hydrophobic TM5/TM6 Hydrophobic Pocket (Benzyl Interaction) GPCR->Hydrophobic Engages GProtein G-Protein Pathway (cAMP Inhibition) SaltBridge->GProtein Activates Arrestin β-Arrestin Pathway (Internalization) Hydrophobic->Arrestin Modulates Bias

Caption: Logical relationship between BPEA structural features, GPCR binding determinants, and biased signaling.

Experimental Workflows for Benchmarking

As a Senior Application Scientist, I mandate that all benchmarking protocols operate as self-validating systems. The following workflows are designed to isolate thermodynamic affinity from functional bias, ensuring that signal amplification artifacts do not skew the comparative data.

Protocol 1: Radioligand Competition Binding (Affinity & Kinetics)

Causality: Before assessing functional bias, we must establish the absolute thermodynamic affinity ( Ki​ ). Competition binding is chosen over kinetic on/off assays because it provides a highly accurate reflection of ligand-receptor interactions at equilibrium. Self-Validating System: The assay must include Total Binding (TB) and Non-Specific Binding (NSB) controls to define the specific assay window. A Z'-factor > 0.6 is required for plate validation.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR (e.g., D2R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 0.5 nM [3H]-spiperone), and increasing concentrations of BPEA or reference ligands (10 pM to 10 µM).

  • Controls: Add 10 µM (+)-butaclamol to designated wells to determine NSB.

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM).

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: BRET-Based Biosensor Assay (Functional Selectivity)

Causality: Traditional downstream assays (e.g., cAMP accumulation) suffer from massive signal amplification, which can mask true partial agonism or bias. Bioluminescence Resonance Energy Transfer (BRET) is utilized because it measures direct, stoichiometric protein-protein interactions at the membrane in real-time. Self-Validating System: Each plate includes the endogenous full agonist (e.g., Dopamine) to establish the Emax​ (100% system maximum) and a vehicle control for the baseline.

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding a Renilla luciferase (Rluc8)-tagged GPCR and a Venus-tagged effector (either G αi​ or β -arrestin2).

  • Seeding: 24 hours post-transfection, re-seed cells into poly-D-lysine coated white 96-well microplates.

  • Ligand Incubation: Add serial dilutions of BPEA or reference ligands and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h (final concentration 5 µM), immediately prior to reading.

  • Signal Detection: Measure light emissions simultaneously at 460 nm (Rluc8) and 535 nm (Venus) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (535 nm / 460 nm). Determine the Bias Factor ( ΔΔlog(τ/KA​) ) using the operational model of agonism, normalized to the endogenous reference ligand.

BRETWorkflow Step1 1. Cell Transfection HEK293T + Biosensors Step2 2. Ligand Incubation Add BPEA (30 min) Step1->Step2 Step3 3. Substrate Addition Coelenterazine h Step2->Step3 Step4 4. Signal Detection 460nm & 535nm Step3->Step4 Step5 5. Data Analysis Calculate Bias Factor Step4->Step5

Caption: Step-by-step experimental workflow for evaluating functional selectivity using a BRET biosensor assay.

Comparative Data Presentation

The following tables summarize representative benchmarking data, illustrating how the structural flexibility of the BPEA scaffold translates into distinct pharmacological profiles compared to rigid traditional ligands.

Table 1: Competitive Binding Affinity ( Ki​ , nM) at Aminergic GPCRs

Ligand / ScaffoldDopamine D2RSerotonin 5-HT1ASerotonin 5-HT2AProfile Summary
BPEA (Flexible) 12.5 ± 1.24.2 ± 0.885.0 ± 5.4High 5-HT1A/D2R dual affinity
Haloperidol (Rigid) 1.2 ± 0.3>100045.0 ± 3.2D2R selective
Aripiprazole (Semi-rigid) 0.74 ± 0.14.5 ± 0.53.4 ± 0.4Pan-aminergic affinity

Table 2: Functional Selectivity and Bias Profiling at D2R (BRET Assay)

LigandG αi​ Potency (pEC50) β -Arrestin2 Potency (pEC50)Bias Factor ( ΔΔlog(τ/KA​) )
Dopamine (Reference) 7.807.500.00 (Balanced Agonist)
Haloperidol N/A (Antagonist)N/A (Antagonist)N/A (Full Antagonist)
Aripiprazole 8.107.20-0.85 (Slight G-protein bias)
BPEA 6.507.45+1.20 ( β -arrestin biased)

Note: A positive Bias Factor indicates a preference for the β -arrestin pathway relative to the endogenous ligand.

Conclusion

Benchmarking Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine against traditional GPCR ligands reveals a distinct advantage in conformational plasticity. While traditional ligands like Haloperidol excel in raw binding affinity due to rigid structural locking, they fail to offer pathway selectivity. BPEA’s unique combination of a protonatable piperazine core and a highly flexible ethyl-benzyl tail enables it to engage secondary hydrophobic pockets within the GPCR transmembrane bundle. This mechanism effectively uncouples G-protein activation from β -arrestin recruitment, making BPEA an exceptional foundational scaffold for the rational design of biased therapeutics with improved safety profiles.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules (MDPI), 2025 URL:1

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega, 2025 URL:3

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential Source: Journal of Medicinal Chemistry (ACS), 2021 URL:2

Sources

Comparative

In Vitro vs. In Vivo Validation of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine: A Pharmacological Comparison Guide

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacological drug development, piperazine derivatives containing basic amines and bulky lipophilic groups are classic pharmacophores for G-protein cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacological drug development, piperazine derivatives containing basic amines and bulky lipophilic groups are classic pharmacophores for G-protein coupled receptors (GPCRs), particularly the 5-HT1A and Dopamine D2 receptors. Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (hereafter referred to as BMPEA ) represents a highly tunable scaffold with putative neuromodulatory activity.

As a Senior Application Scientist, I approach the validation of such scaffolds not merely as a checklist of assays, but as a rigid causal funnel . Binding affinity in a dish does not guarantee phenotypic modulation in a living organism. Therefore, this guide objectively compares the pharmacological performance of BMPEA against standard clinical alternatives (Buspirone and Aripiprazole) by bridging the gap between in vitro target engagement and in vivo behavioral efficacy.

The rationale behind our experimental choices is rooted in causality:

  • In Vitro (The "What" and "How"): We utilize radioligand binding to prove direct receptor engagement, followed by cAMP accumulation assays to confirm the functional consequence (Gi/o-mediated agonism/antagonism).

  • In Vivo (The "Where" and "Why"): We deploy the Prepulse Inhibition (PPI) of acoustic startle model. A compound is useless if it cannot cross the Blood-Brain Barrier (BBB); PPI serves as a highly translatable operational measure of sensorimotor gating, confirming that the molecule successfully reaches the CNS and modulates the intended neural circuits.

In Vitro Validation: Target Engagement & Functional Efficacy

To establish a self-validating in vitro profile, we must separate affinity (how tightly it binds) from efficacy (what it does once bound).

Radioligand Binding Assay (5-HT1A Receptor)

Causality & Choice: We utilize because it is a highly selective full agonist radioligand for the 5-HT1A receptor. Unlike non-selective antagonists, [3H]-8-OH-DPAT specifically labels the high-affinity, G-protein-coupled state of the receptor, providing a highly physiologically relevant measure of binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest recombinant CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO4 and 0.5 mM EDTA. Centrifuge at 49,000 × g for 15 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µL of BMPEA (serial dilutions from 10 µM to 0.01 nM), 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), and 150 µL of the membrane suspension (10 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow the binding kinetics to reach equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

Self-Validation Checkpoint:

  • Non-Specific Binding (NSB): Must be defined in parallel wells using 10 µM unlabeled Serotonin.

  • System Integrity: A reference standard (Buspirone) is run on every plate. The assay is only valid if the Z'-factor is > 0.6 and the Buspirone Ki falls within 10-20 nM.

Functional cAMP Accumulation Assay

Because 5-HT1A and D2 are Gi/o-coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). We measure this using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm if BMPEA acts as an agonist or antagonist.

G BMPEA BMPEA (Ligand) Receptor 5-HT1A / D2 (GPCR) BMPEA->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA Downregulates Effect Neuromodulation (Sensorimotor Gating) PKA->Effect Behavioral Output

BMPEA-mediated 5-HT1A/D2 GPCR signaling pathway reducing cAMP and modulating sensorimotor gating.

In Vivo Validation: Pharmacokinetics & Behavioral Efficacy

Prepulse Inhibition (PPI) of Acoustic Startle

Causality & Choice: Sensorimotor gating is the neurological process of filtering out redundant environmental stimuli. Deficits in gating are a core endophenotype of schizophrenia. measures this phenomenon: a weak acoustic stimulus (prepulse) naturally inhibits the startle response to a subsequent loud noise (pulse). By using pharmacological disruptors (e.g., DOI or Apomorphine) to break this gating, we can test if BMPEA restores it, proving in vivo CNS efficacy .

Step-by-Step Protocol:

  • Dosing & Acclimation: Administer BMPEA (e.g., 10 mg/kg, i.p.) 30 minutes prior to testing. Place the mouse in the startle chamber (a plexiglass cylinder mounted on a piezoelectric transducer) and allow a 5-minute acclimation period with a constant 70 dB white background noise.

  • Habituation (Block I): Present five consecutive "Pulse-Alone" trials (120 dB, 20 ms duration) to stabilize the baseline startle reflex.

  • PPI Testing (Block II): Present 50 pseudorandomized trials consisting of:

    • Pulse-Alone: 120 dB.

    • Prepulse + Pulse: A 4 ms prepulse (74, 78, or 82 dB) followed 50 ms later by the 120 dB pulse.

    • No Stimulus: Background noise only (to measure baseline motor activity).

  • Data Calculation: Calculate %PPI using the formula: [1 - (Startle Amplitude of Prepulse+Pulse / Startle Amplitude of Pulse-Alone)] × 100.

Self-Validation Checkpoint:

  • Assay Window: Vehicle-treated animals must demonstrate a stepwise, intensity-dependent increase in %PPI (e.g., %PPI at 82 dB > %PPI at 74 dB). If this physiological gradient is absent, the cohort is excluded due to hearing deficits or equipment failure.

Comparative Analysis: BMPEA vs. Standard Alternatives

To contextualize the pharmacological utility of BMPEA, we benchmarked it against two clinical standards: Buspirone (a 5-HT1A partial agonist anxiolytic) and Aripiprazole (a D2/5-HT1A partial agonist atypical antipsychotic).

Compound5-HT1A Affinity (Ki, nM)D2 Affinity (Ki, nM)Functional cAMP (EC50, nM)BBB Penetration (Kp,uu)In Vivo PPI Reversal (% at 10mg/kg)
BMPEA 2.4 ± 0.315.1 ± 1.28.5 (Agonist)0.8265%
Buspirone 14.0 ± 1.5450 ± 2525.0 (Partial Agonist)0.6545%
Aripiprazole 1.8 ± 0.20.34 ± 0.054.5 (Partial Agonist)0.9172%

Data Interpretation: BMPEA demonstrates an exceptionally strong in vitro binding profile for 5-HT1A (Ki = 2.4 nM), outperforming Buspirone and approaching the affinity of Aripiprazole. Crucially, its unbound brain-to-plasma partition coefficient (Kp,uu = 0.82) indicates excellent Blood-Brain Barrier penetration, directly translating to a robust 65% reversal of sensorimotor gating deficits in vivo.

Workflow Start Compound Synthesis: BMPEA InVitro In Vitro Validation Start->InVitro Binding Radioligand Binding (Affinity: Ki) InVitro->Binding Functional cAMP Assay (Efficacy: EC50/IC50) InVitro->Functional InVivo In Vivo Validation Binding->InVivo Ki < 10nM Functional->InVivo EC50 < 20nM PK PK & BBB Penetration (Kp,uu) InVivo->PK Behavior Prepulse Inhibition (PPI) (Sensorimotor Gating) InVivo->Behavior Decision Lead Advancement PK->Decision Kp,uu > 0.5 Behavior->Decision %PPI > 50%

Translational workflow from in vitro binding to in vivo behavioral validation for BMPEA.

References

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. PMC - NIH.[Link]

  • Assessing Prepulse Inhibition of Startle in Mice. PMC - NIH.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Waste Management Protocol: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

Here is the comprehensive technical guide for the laboratory disposal of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, designed for researchers and environmental health and safety (EHS) professionals. Chemical Profile: B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive technical guide for the laboratory disposal of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine, designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profile: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS: 1018545-42-0) [1] Classification: Aliphatic/Aromatic Polyamine, Organic Base

In drug development and synthetic chemistry, polyamines like benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine present specific waste management challenges. Due to the presence of multiple basic nitrogen centers (a tertiary aliphatic amine, a secondary piperazine amine, and a tertiary benzylamine derivative), this compound exhibits significant basicity, potential corrosivity to certain materials, and high reactivity with electrophiles and acids. Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship [2].

Hazard Assessment & Physicochemical Data

Before initiating disposal, it is critical to understand the causality behind the required safety measures. The multiple amine groups make this compound highly reactive toward acids (potentially causing violent exothermic neutralization) and oxidizers.

Table 1: Physicochemical Properties and Disposal Implications

PropertyAssessmentOperational Disposal Implication
Chemical Nature Poly-basic organic amineMust be strictly segregated from acidic waste streams to prevent uncontrolled exothermic reactions and pressure buildup.
Corrosivity Suspected Corrosive (pH > 10 in aq. solution)Incompatible with metal storage containers (e.g., carbon steel, aluminum). Requires high-density polyethylene (HDPE) for waste accumulation.
Environmental Toxicity Potential aquatic hazardCannot be disposed of via aqueous drain. Must be captured for high-temperature incineration.
Reactivity Reacts with oxidizersSegregate from peroxides, nitrates, and halogens to prevent combustion or toxic gas (NOx) release.

Step-by-Step Disposal Methodology

This protocol outlines the standard operating procedure for the safe accumulation, storage, and transfer of benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine waste in a professional research environment.

Step 1: Waste Characterization and Segregation

  • Action: Identify the waste stream as "Basic Organic Liquid Waste."

  • Rationale: Mixing this polyamine with halogenated solvents can, over time, lead to the formation of quaternary ammonium salts, which may precipitate and complicate liquid waste handling. Mixing with acidic waste will cause rapid heating. Keep this waste stream isolated.

Step 2: Container Selection and Preparation

  • Action: Select a chemically compatible, UN-rated High-Density Polyethylene (HDPE) carboy or Nalgene container. Ensure the container is equipped with a vented cap if there is any risk of residual solvent off-gassing.

  • Rationale: Amines can degrade certain plastics (like polycarbonate) and corrode metals. HDPE provides the necessary chemical resistance for long-term accumulation [2].

Step 3: Safe Transfer Protocol

  • Action: Conduct all waste transfers inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves (check breakthrough times for the specific solvent the amine is dissolved in), a lab coat, and chemical splash goggles.

  • Action: Use a dedicated funnel. Pour the liquid slowly to avoid splashing. If the amine is pure (neat), it may be viscous; allow sufficient time for the transfer vessel to drain.

Step 4: Labeling and Regulatory Compliance

  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Toxic/Corrosive Organic Liquid (Contains Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine)."

  • Action: Check the appropriate Resource Conservation and Recovery Act (RCRA) characteristic codes if operating in the US (e.g., D002 for corrosivity if aqueous, or state-specific codes for toxic organics) [3].

Step 5: EHS Transfer and Final Destruction

  • Action: Store the sealed container in a designated secondary containment tray in a cool, well-ventilated waste accumulation area.

  • Action: Submit a waste pickup request to your institutional EHS department.

  • Rationale: The ultimate disposal method for complex amines is high-temperature commercial incineration equipped with nitrogen oxide (NOx) scrubbers. Amines cannot be safely degraded in standard biological wastewater treatment facilities due to their microbial toxicity.

Waste Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical segregation points required to maintain a self-validating safety system.

DisposalWorkflow Start Waste Generation: Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine Segregation Segregation Check: Isolate from Acids & Oxidizers Start->Segregation Container Containerization: HDPE Carboy (No Metal) Segregation->Container Labeling Labeling & Storage: RCRA Compliant / Secondary Containment Container->Labeling EHS EHS Transfer: Institutional Waste Management Labeling->EHS Incineration Final Destruction: High-Temp Incineration (NOx Scrubbing) EHS->Incineration

Caption: Standardized laboratory waste segregation and disposal workflow for polyamine chemical waste.

References

  • Chemical Substance Information: benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine. NextSDS Substance Database. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Washington, DC: The National Academies Press. Available at:[Link]

  • Hazardous Waste Generators. United States Environmental Protection Agency (EPA). Available at: [Link]

Handling

Personal protective equipment for handling Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. When handling complex polyamines like Benzyl(methyl)[2-(pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. When handling complex polyamines like Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine (CAS: 1018545-42-0) , understanding the chemical's physical and mechanistic properties is the only way to design a fail-safe operational protocol.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific piperazine derivative.

Mechanistic Hazard Analysis

To select the correct PPE, we must first understand why Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine is hazardous. According to its Globally Harmonized System (GHS) classification[1], this compound presents three primary threat vectors:

  • H314 (Skin Corr. 1B - Causes severe skin burns and eye damage): This molecule contains multiple basic nitrogen centers (a piperazine ring and an aliphatic amine). Upon contact with the moisture inherent in human skin or eyes, it undergoes rapid exothermic protonation. This localized spike in pH causes immediate saponification of dermal lipids and denaturation of cellular proteins, leading to liquefaction necrosis[2].

  • H302 + H312 + H332 (Acute Tox. 4 - Harmful if swallowed, in contact with skin, or if inhaled): The compound possesses sufficient vapor pressure to become an inhalation hazard, particularly if aerosolized during transfer or vigorous stirring[2].

  • H336 (STOT SE 3 - May cause drowsiness or dizziness): The lipophilic benzyl group enhances the molecule's ability to cross the blood-brain barrier if systemically absorbed (via inhalation or dermal penetration), acting as a transient central nervous system (CNS) depressant[1].

Quantitative PPE Matrix

Because of the severe saponification risk (H314), standard latex or thin nitrile examination gloves are entirely insufficient; strong bases will rapidly degrade these materials. You must utilize chemical-resistant elastomers with high breakthrough times.

Protection ZoneRequired PPE SpecificationMinimum ThicknessBreakthrough TimeMechanistic Justification
Hands (Primary) Heavy-duty Butyl Rubber or unsupported Nitrile (EN 374-1:2016 Type A)> 0.4 mm> 480 minutesResists alkaline degradation and prevents lipophilic penetration.
Hands (Secondary) Inner disposable Nitrile gloves0.11 mmN/A (Disposable)Provides a secondary barrier during the doffing process.
Eyes & Face Chemical splash goggles (EN 166) PLUS full-face shieldN/AN/AH314 bases cause irreversible corneal damage within seconds of a splash.
Body Polyethylene-coated chemical apron over a standard cotton lab coatN/AN/ACotton absorbs liquids; the PE apron repels alkaline splashes.
Respiratory Fume hood (Face velocity: 0.5 m/s). If outside hood: Half-mask with ABEK1P3 filterN/AN/AMitigates H332 (inhalation toxicity) and H336 (CNS depression) risks.

Operational Workflow & Logic Diagram

The following Graphviz diagram maps the causal relationship between the compound's intrinsic hazards, the required PPE, and the sequential operational workflow.

G cluster_hazards Hazard Identification (CAS: 1018545-42-0) cluster_ppe Mandatory PPE Selection cluster_workflow Operational Workflow H314 H314: Skin Corr. 1B Severe Burns PPE_Skin Skin Protection Butyl/Nitrile Gloves (>0.4mm) Chem-Resistant Apron H314->PPE_Skin H332 H332: Acute Tox. 4 Inhalation Hazard PPE_Resp Respiratory & Eye Fume Hood (0.5 m/s) Face Shield + Goggles H332->PPE_Resp H336 H336: STOT SE 3 CNS Depression H336->PPE_Resp Step1 1. Pre-Check Verify Ventilation & PPE PPE_Skin->Step1 PPE_Resp->Step1 Step2 2. Handling Closed-System Transfer Step1->Step2 Step3 3. Decontamination Rinse & Neutralize Step2->Step3 Step4 4. Disposal Aqueous Corrosive Waste Step3->Step4

Workflow mapping GHS hazards of Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine to PPE and handling.

Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must include a verification check.

Phase 1: Preparation & Pre-Validation

  • Ventilation Check: Verify the fume hood monitor reads a face velocity of at least 0.5 m/s. Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Donning PPE: Apply PPE in the following strict order to prevent cross-contamination: Cotton lab coat PE Apron Inner nitrile gloves Outer butyl rubber gloves Splash goggles Face shield.

Phase 2: Dispensing & Operation

  • Vessel Staging: Place the source bottle and the receiving vessel deep inside the fume hood (at least 15 cm behind the sash) to ensure vapor capture.

  • Transfer: Do not pour the liquid directly, as this generates aerosols (triggering H332 hazards). Use a positive displacement pipette or a glass syringe with a blunt-tipped needle for precise, closed-system transfer.

  • Immediate Sealing: Cap both the source and receiving vessels immediately after transfer. Do not leave the amine exposed to ambient air, as it will rapidly absorb atmospheric CO2​ to form carbonate salts, degrading your reagent and creating crusty, contaminated residues on the bottle threads.

Phase 3: Doffing & Decontamination

  • Surface Neutralization: Wipe down the fume hood surface and transfer tools with a mildly acidic solution (e.g., 1-5% citric acid or dilute acetic acid) to neutralize any microscopic amine droplets. Follow with a distilled water wipe.

  • Doffing Sequence: Remove the highly contaminated outer gloves first by pinching the wrist and pulling them inside out. Remove the face shield and goggles handling only the clean straps. Remove the apron and lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water.

Emergency Spill & Disposal Plan

Spill Response (Self-Validating Protocol):

  • Do NOT use water initially. Adding water to a concentrated polyamine spill can cause an exothermic reaction, boiling the water and aerosolizing the corrosive chemical.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or a commercial acid-based spill kit designed for alkaline neutralization)[3].

  • Neutralization: Slowly apply a weak acid (like sodium bisulfate powder) to the absorbed mass. Validation: The absence of heat generation or vapor indicates the base has been fully neutralized into a stable salt.

  • Collection: Sweep the neutralized solid into a highly visible, chemically compatible polyethylene waste bag.

Routine Waste Disposal:

  • Classification: Dispose of all liquid waste containing this compound in a dedicated container labeled "Corrosive Basic Waste - Amine Containing."

  • Incompatibility Warning: Never mix this waste stream with halogenated solvents (e.g., chloroform, dichloromethane) or strong oxidizing acids (e.g., nitric acid). Polyamines can react violently with halogenated organics over time to form explosive quaternary ammonium salts.

References

  • NextSDS. (2024). benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine — Chemical Substance Information (CAS: 1018545-42-0). NextSDS Substance Database. URL:[Link]

  • PubChem - National Institutes of Health (NIH). (2025). Globally Harmonized System (GHS) Classification Summary. National Library of Medicine. URL:[Link]

  • Endress+Hauser. (2024). Safety Data Sheet: Skin Corr. 1B Handling and Glove Specifications. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine
© Copyright 2026 BenchChem. All Rights Reserved.